molecular formula C11H8ClFN2O B1492104 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine CAS No. 2092564-27-5

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

カタログ番号: B1492104
CAS番号: 2092564-27-5
分子量: 238.64 g/mol
InChIキー: RSNWWRMMEMAKAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine ( 2092564-27-5) is a chemical compound with the molecular formula C 11 H 8 ClFN 2 O and a molecular weight of 238.65 . This organofluorine and chloropyrimidine compound serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. The presence of both a chloro group at the 4-position of the pyrimidine ring and a (4-fluorophenoxy)methyl substituent at the 6-position makes it a valuable intermediate for further synthetic modification . Researchers can utilize the reactive chloro site for nucleophilic aromatic substitution reactions, such as coupling with amines or alcohols, to create diverse libraries of disubstituted pyrimidine derivatives. The (4-fluorophenoxy)methyl side chain can contribute to the lipophilicity and potential bioactivity of the resulting molecules. As such, this compound is primarily employed in the exploration and synthesis of novel molecules for various research applications . For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

特性

IUPAC Name

4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWWRMMEMAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Scope: Structural causality, physicochemical data, and validated synthetic protocols for CAS 1223256-77-6.

Executive Summary

In the landscape of modern targeted therapeutics, halogenated pyrimidines serve as privileged scaffolds, particularly in the design of ATP-competitive kinase inhibitors. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CAS: 1223256-77-6) [1] is a highly modular, bifunctional building block. It features an electrophilic C4-chlorine primed for Nucleophilic Aromatic Substitution (SNAr) and a pre-installed ((4-fluorophenoxy)methyl) moiety. This lipophilic vector is structurally optimized for deep hydrophobic pocket binding (such as the DFG-out conformation in kinases), while the fluorine atom provides metabolic resistance against CYP450-mediated para-hydroxylation.

This whitepaper details the compound's core properties and provides self-validating experimental workflows for its synthesis and downstream derivatization.

Physicochemical Profiling & Identification

Understanding the baseline physicochemical metrics of this building block is critical for predicting its behavior in both synthetic reactors and biological assays. The quantitative data is summarized below[1],[2].

PropertyValue / Description
IUPAC Name 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine
CAS Registry Number 1223256-77-6
Molecular Formula C₁₁H₈ClFN₂O
Molecular Weight 238.65 g/mol
Exact Mass 238.0309 Da
Structural Class Halogenated Pyrimidine Ether / API Intermediate
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N1, N3, Ether O)

Structural Causality & Reactivity Profile

As a Senior Application Scientist, it is essential to look beyond the 2D structure and understand the causality of the molecule's reactivity:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1, N3) are electron-deficient and serve as excellent hydrogen-bond acceptors. In drug design, this motif frequently anchors the molecule to the hinge region of a kinase backbone (e.g., interacting with Met or Cys residues).

  • The C4-Chloride (Electrophilic Hub): The strong electron-withdrawing nature of the pyrimidine ring—enhanced by the two electronegative nitrogen atoms—depletes electron density at the C2, C4, and C6 positions. The C4-chloride is therefore highly susceptible to displacement by nucleophiles (amines, anilines) via an SNAr mechanism.

  • The Ether Linkage (Conformational Flexibility): The -CH₂-O- linker provides rotational freedom, allowing the 4-fluorophenyl group to adopt optimal dihedral angles when navigating steric clashes inside a target protein's binding site.

Upstream Synthesis Workflow: Williamson Etherification

The most efficient route to synthesize 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine relies on the coupling of 4-Chloro-6-(chloromethyl)pyrimidine[3] with 4-fluorophenol.

Experimental Protocol A: Scaffold Synthesis

This protocol is designed as a self-validating system; the visual cues (color changes, precipitation) and analytical checkpoints ensure process integrity.

Step 1: Phenoxide Generation Charge a flame-dried round-bottom flask with 4-fluorophenol (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates the phenol to form the highly nucleophilic phenoxide without degrading the base-sensitive pyrimidine starting material. DMF is chosen because its high dielectric constant accelerates the subsequent SN2 displacement.

Step 2: Electrophile Addition Cool the suspension to 0°C. Add a solution of 4-Chloro-6-(chloromethyl)pyrimidine (1.05 eq) in DMF dropwise over 15 minutes. Causality: The dropwise addition at 0°C prevents exothermic runaway and suppresses the competitive hydrolysis of the chloromethyl group by trace moisture.

Step 3: Thermal Alkylation Warm the reaction to 60°C and stir for 4 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 163 precursor mass).

Step 4: Workup & Isolation Quench the reaction by pouring it into a 5-fold volume of ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x). Causality: Repeated aqueous washes (specifically with LiCl) are mandatory to partition the DMF out of the organic phase, ensuring a clean crude product. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow SM1 4-Chloro-6-(chloromethyl) pyrimidine Cond K2CO3, DMF 60°C, 4h SM1->Cond SM2 4-Fluorophenol SM2->Cond Prod 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine Cond->Prod Williamson Ether Synthesis

Workflow for the Williamson ether synthesis of the target pyrimidine scaffold.

Downstream Application: SNAr Derivatization

Once synthesized, the building block is typically reacted with primary or secondary amines to generate active pharmaceutical ingredients (APIs).

Experimental Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Step 1: Reagent Assembly Dissolve 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 eq) and the target amine (e.g., a substituted aniline, 1.2 eq) in n-butanol or N-Methyl-2-pyrrolidone (NMP).

Step 2: Acid Scavenging Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. Causality: As the SNAr reaction proceeds, stoichiometric HCl is generated. If left unneutralized, HCl will protonate the incoming amine nucleophile, halting the reaction. DIPEA is selected over Triethylamine (TEA) because its severe steric bulk prevents it from acting as a competing nucleophile against the pyrimidine ring.

Step 3: Reaction Execution Heat the mixture to 100°C for 6–12 hours. For hindered anilines, microwave irradiation at 120°C for 45 minutes is recommended to overcome the high activation energy of the Meisenheimer complex formation.

Step 4: Product Recovery Cool to room temperature. If n-butanol was used, the product often crystallizes directly upon cooling. Filter the precipitate and wash with cold ethanol to yield the pure 4-amino-pyrimidine derivative.

SNArMechanism Substrate 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine Intermediate Meisenheimer Complex (C4 Tetrahedral) Substrate->Intermediate Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->Intermediate Product 4-Amino Substituted Pyrimidine + HCl Intermediate->Product Chloride Elimination (Rate-Determining)

Nucleophilic Aromatic Substitution (SNAr) mechanism at the pyrimidine C4 position.

References

  • Guidechem Chemical Dictionary. "1223256-77-6 cas号1223256-77-6分子式、结构式、MSDS、熔点." Guidechem.
  • ChemicalBook. "4-CHLORO-6-(CHLOROMETHYL)-PYRIMIDINE CAS." ChemicalBook.
  • PubChemLite / Université du Luxembourg. "2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine (C11H8ClFN2O)." PubChemLite.

Sources

A Guide to the Structural Elucidation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds.[1] Their prevalence in biologically active molecules necessitates robust and efficient methods for their structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for the unambiguous determination of molecular structure.[1] This in-depth guide focuses on the ¹H and ¹³C NMR spectral analysis of a specific pyrimidine derivative, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine. We will delve into the predicted spectral data, provide a detailed interpretation, and outline a standardized experimental protocol for acquiring such data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The structure of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine with the conventional numbering system used for NMR analysis is presented below.

Caption: Molecular structure of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine with atom numbering.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.[1] The predicted ¹H NMR chemical shifts (δ) for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine are summarized in the table below. These values are based on typical chemical shift ranges for protons in similar chemical environments.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H29.1 - 9.3Singlet (s)-1H
H57.4 - 7.6Singlet (s)-1H
H75.3 - 5.5Singlet (s)-2H
H10, H147.0 - 7.2Multiplet (m)-2H
H11, H136.9 - 7.1Multiplet (m)-2H

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule.[1] Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[1] The predicted ¹³C NMR chemical shifts for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine are presented below. These predictions are derived from established data for substituted pyrimidines and fluorinated aromatic compounds.[1][3]

CarbonPredicted Chemical Shift (δ, ppm)
C2158 - 160
C4162 - 164
C5118 - 120
C6170 - 172
C770 - 72
C9153 - 155 (d, ¹JCF ≈ 240-250 Hz)
C10, C14116 - 118 (d, ²JCF ≈ 20-25 Hz)
C11, C13120 - 122 (d, ³JCF ≈ 8-10 Hz)
C12158 - 160

Spectral Interpretation

¹H NMR Spectrum
  • Pyrimidine Ring Protons (H2 and H5): The protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the two nitrogen atoms. H2 is anticipated to be the most deshielded proton, appearing as a singlet in the range of δ 9.1-9.3 ppm. The H5 proton, also a singlet, is expected to resonate at a slightly higher field, around δ 7.4-7.6 ppm.

  • Methylene Protons (H7): The two protons of the methylene bridge (C7) are chemically equivalent and are expected to appear as a singlet at approximately δ 5.3-5.5 ppm. The downfield shift is attributed to the deshielding effects of the adjacent pyrimidine ring and the oxygen atom.

  • Fluorophenoxy Protons (H10, H11, H13, H14): The protons on the 4-fluorophenoxy group will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. They are expected to appear as multiplets in the aromatic region (δ 6.9-7.2 ppm). The protons ortho to the fluorine (H11, H13) and meta to the fluorine (H10, H14) will have slightly different chemical shifts and will show characteristic coupling patterns.

¹³C NMR Spectrum
  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen atoms and the chloro substituent. C4, bonded to the electronegative chlorine atom, and C2 and C6, adjacent to the nitrogen atoms, are expected to be the most downfield. C5 will appear at a relatively higher field.

  • Methylene Carbon (C7): The methylene carbon (C7) is expected to resonate in the range of δ 70-72 ppm, typical for a carbon atom attached to an oxygen and an aromatic ring.

  • Fluorophenoxy Carbons (C9-C14): The carbon atoms of the 4-fluorophenoxy ring will show characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly bonded to the fluorine (C12) will appear as a doublet with a large one-bond coupling constant (¹JCF). The ortho (C11, C13) and meta (C10, C14) carbons will also appear as doublets with smaller two-bond and three-bond coupling constants, respectively. The ipso-carbon (C9) attached to the oxygen will also be influenced by the fluorine.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the compound's solubility. The choice of solvent can influence the chemical shifts.[4][5][6][7][8]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is set to 0 ppm and is used to calibrate the chemical shift scale.[9]

NMR Instrument Setup
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

¹H NMR Acquisition
  • Pulse Sequence: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition
  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Tune Probe B->C D Shim Magnetic Field C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Fourier Transform E->G F->G H Phasing & Calibration G->H I Integration & Peak Picking H->I

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of novel chemical entities like 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine. By combining the detailed information from both ¹H and ¹³C NMR spectra, researchers can confidently confirm the molecular structure, which is a critical step in the drug discovery and development pipeline. The predicted spectral data and the outlined experimental protocol in this guide serve as a valuable resource for scientists working with pyrimidine derivatives and other complex organic molecules.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. Retrieved from [Link]

  • Foster, R. (1969). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 3(1), 139-178. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Solvent choice effect on chemical shift in NMR experiments. (2022, January 13). Reddit. Retrieved from [Link]

  • Bruix, M., & de la Torre, M. C. (1993). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 31(10), 917-922. Retrieved from [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1136-1143. Retrieved from [Link]

  • Mercier, E. A., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9299-9306. Retrieved from [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link]

  • Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Comparison of the ¹H-NMR Chemical Shift (δ, ppm) of. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2533. Retrieved from [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2023). Preprints.org. Retrieved from [Link]

  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Analytical Characterization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: Molecular Weight, Exact Mass, and Elemental Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrimidine ether derivatives serve as highly privileged scaffolds due to their robust metabolic stability and versatile target-binding capabilities. Specifically, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine represents a critical intermediate and active pharmacophore. Establishing the precise chemical identity of such compounds is a foundational requirement for patent filing, quality control, and downstream biological assays.

This technical guide provides an authoritative, in-depth breakdown of the molecular weight, exact monoisotopic mass, and elemental composition of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Empirical Formula: C₁₁H▵ClFN₂O ). Furthermore, it outlines field-proven, self-validating experimental protocols for verifying these theoretical values in a laboratory setting.

Structural Elucidation & Theoretical Calculations

To accurately characterize a synthesized batch of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, analytical scientists must differentiate between two distinct mass metrics: Average Molecular Weight (used for bulk stoichiometry) and Exact Monoisotopic Mass (used for high-resolution mass spectrometry)[1].

Average Molecular Weight (Bulk Stoichiometry)

The average molecular weight is calculated using the standard atomic weights of elements, which account for the natural isotopic distribution found on Earth. These values are periodically updated and standardized by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[2].

Table 1: Average Molecular Weight Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)81.0088.064
Chlorine (Cl)135.45035.450
Fluorine (F)118.99818.998
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 238.646 g/mol

Causality Insight: When setting up a synthetic reaction, the average molecular weight (238.65 g/mol ) must be used to calculate molar equivalents, as bulk reagents contain a natural mixture of isotopes (e.g., ~75% ³⁵Cl and ~25% ³⁷Cl).

Exact Monoisotopic Mass (HRMS Targeting)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitraps or Q-TOFs, do not measure average mass; they resolve individual isotopic peaks. The exact mass is calculated using the mass of the most abundant naturally occurring isotope for each element[1].

Table 2: Exact Monoisotopic Mass Calculation

IsotopeAtom CountExact Mass (Da)Total Mass Contribution (Da)
¹²C1112.000000132.000000
¹H81.0078258.062600
³⁵Cl134.96885334.968853
¹⁹F118.99840318.998403
¹⁴N214.00307428.006148
¹⁶O115.99491515.994915
Total 238.030919 Da

Experimental Methodologies: Self-Validating Systems

A robust analytical workflow must be self-validating. The protocols below are designed not just to yield a number, but to provide internal checks that confirm the structural integrity of the pyrimidine derivative.

Protocol 1: High-Resolution Mass Spectrometry (ESI-QTOF)

To verify the exact mass, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is the industry standard.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Ionization Modifier: Add 0.1% Formic Acid (FA) to the solution.

    • Causality Insight: Formic acid provides an abundant source of protons (H⁺). The basic nitrogen atoms in the pyrimidine ring readily accept these protons, ensuring near-quantitative formation of the pseudo-molecular ion [M+H]⁺.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure sub-ppm mass accuracy.

  • Acquisition: Run the sample in Positive Ion Mode. The target theoretical m/z for the [M+H]⁺ ion is 239.0382 (238.0309 Da + 1.0073 Da for the proton).

  • Self-Validating Isotope Check: Analyze the isotopic cluster. Because the molecule contains exactly one chlorine atom, the spectrum must display an [M+H+2]⁺ peak at m/z 241.0352 with an intensity of approximately 32-33% relative to the monoisotopic peak. If this 3:1 ratio is absent, the structural assignment is incorrect.

HRMS_Workflow Sample 1. Sample Prep (0.1% FA in ACN/H2O) ESI 2. ESI Source (Positive Ion Mode) Sample->ESI Infusion QTOF 3. Q-TOF Analyzer (High-Res Separation) ESI->QTOF Ionization Data 4. Data Analysis ([M+H]+ = 239.0382) QTOF->Data Detection

Fig 1: Step-by-step ESI-QTOF HRMS workflow for exact mass determination.

Protocol 2: CHNS/O Combustion Elemental Analysis

While HRMS confirms the exact mass and isotopic signature, Combustion Elemental Analysis provides macroscopic proof of bulk purity and confirms the empirical formula without ionization bias.

Table 3: Theoretical Elemental Composition (Mass %)

ElementMass %Acceptable Experimental Variance
Carbon (C)55.36%± 0.4%
Hydrogen (H)3.38%± 0.4%
Nitrogen (N)11.74%± 0.4%
Chlorine (Cl)14.85%± 0.4%
Fluorine (F)7.96%± 0.4%
Oxygen (O)6.70%± 0.4%

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of the desiccated sample into a combustible tin capsule using a microbalance.

  • Flash Combustion: Drop the capsule into a combustion reactor heated to 1000°C in a temporary oxygen-enriched atmosphere.

    • Causality Insight: Pyrimidine rings can be highly refractory and resistant to complete oxidation. The exothermic oxidation of the tin capsule temporarily drives the local temperature above 1800°C, ensuring the total destruction of the heterocyclic core into CO₂, H₂O, and NOₓ.

  • Reduction: Pass the combustion gases through a reduction furnace containing elemental copper at 600°C to quantitatively reduce NOₓ species to N₂ gas.

  • Separation & Detection: Separate the resulting gas mixture (N₂, CO₂, H₂O) via a specialized Gas Chromatography (GC) column and quantify using a Thermal Conductivity Detector (TCD).

Elemental_Analysis Combustion 1. Flash Combustion (1000°C, Excess O2) Reduction 2. Reduction Furnace (Cu Catalyst, 600°C) Combustion->Reduction NOx to N2 GC 3. Gas Chromatography (Column Separation) Reduction->GC Mixed Gases Detection 4. TCD Detection (Quantify C, H, N) GC->Detection Sequential Elution

Fig 2: Sequential combustion analysis workflow for elemental profiling.

Data Interpretation and Quality Control Thresholds

When reviewing the analytical dossier for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, the data must fall within strict pharmacopeial limits:

  • Mass Accuracy: The observed exact mass must be within < 5 ppm of the theoretical value (239.0382 Da for [M+H]⁺).

  • Elemental Purity: Experimental mass percentages for C, H, and N must not deviate by more than ±0.4% from the theoretical values listed in Table 3. Deviations beyond this threshold strongly suggest the presence of retained solvents (e.g., water, ethyl acetate) or inorganic salts from the synthetic workup.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) . Standard Atomic Weights. International Union of Pure and Applied Chemistry. URL:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for C11H8ClFN2O (Isomeric/Related Scaffold Reference). National Library of Medicine. URL:[Link]

  • National Institute of Standards and Technology (NIST) . Exact Masses and Isotopic Abundances. Physical Measurement Laboratory. URL: [Link]

Sources

In Vitro Mechanisms of Action of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on versatile chemical scaffolds capable of precise molecular recognition. The compound 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine serves as a highly privileged intermediate in modern medicinal chemistry. By leveraging the reactivity of the 4-chloro position and the lipophilic, space-filling nature of the 6-((4-fluorophenoxy)methyl) moiety, researchers have developed potent derivatives that modulate a diverse array of biological targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanisms of action of these derivatives. We will explore their dual utility as ATP-competitive kinase inhibitors and epigenetic modulators, detailing the causality behind their molecular interactions and providing self-validating experimental protocols for their evaluation.

Chemical Architecture & Pharmacophore Rationale

The structural anatomy of 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine dictates its biological versatility:

  • The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms are critical for forming hydrogen bonds with the backbone amides of kinase hinge regions or chelating metal ions in metalloenzymes[1].

  • The 4-Chloro Leaving Group: Serves as a synthetic anchor. Through Nucleophilic Aromatic Substitution ( SN​Ar ), the chloride is easily displaced by primary or secondary amines (e.g., substituted anilines). This functionalization completes the pharmacophore required for target specificity[2].

  • The 6-((4-Fluorophenoxy)methyl) Substituent: The ether linkage provides conformational flexibility, allowing the aromatic ring to optimally orient itself within deep hydrophobic cavities. The para-fluorine atom is a strategic addition: its high electronegativity and small Van der Waals radius increase the compound's metabolic stability (preventing CYP450-mediated oxidation) while modulating the pKa​ of adjacent groups to enhance cellular permeability[3].

Mechanism I: ATP-Competitive Kinase Inhibition (EGFR/VEGFR)

When derivatized with anilines or cyclic amines, this scaffold acts as a potent Type I or Type II kinase inhibitor, particularly against Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[2].

Molecular Dynamics & Causality

The mechanism of action relies on direct competition with intracellular ATP. The pyrimidine nitrogens form bidentate hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR). Simultaneously, the 4-fluorophenoxy group extends into the hydrophobic selectivity pocket adjacent to the ATP-binding site. This dual-anchor binding traps the kinase in an inactive conformation, halting the autophosphorylation cascade and downstream MAPK/PI3K signaling, ultimately inducing apoptosis in malignant cells[2].

G A Pyrimidine Core B EGFR/VEGFR Hinge A->B C ATP Pocket Blockade B->C F Kinase Inactivation C->F D 4-Fluorophenoxy E Hydrophobic Cavity D->E E->C

Figure 1: ATP-competitive kinase inhibition via hinge binding and hydrophobic cavity occupation.

Self-Validating Protocol: In Vitro Kinase Assay (HTRF)

To accurately quantify the IC50​ of these derivatives, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. This protocol is designed with internal validation metrics to ensure trustworthiness.

  • Reagent Preparation: Dissolve the pyrimidine derivative in 100% DMSO. Causality: The lipophilic 4-fluorophenoxy group requires strong organic solvents to prevent aggregation. Dilute in assay buffer to ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Thermodynamic Pre-incubation: Combine the recombinant kinase (e.g., EGFR) with the inhibitor in a microplate. Incubate at 25°C for 30 minutes before adding ATP. Causality: Many bulky pyrimidine derivatives exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the artificial underestimation of compound potency.

  • Reaction Initiation: Add ATP at exactly its Km​ concentration, alongside a biotinylated peptide substrate. Causality: Running the assay at Km​ balances the sensitivity required to detect competitive inhibitors while maintaining a robust signal window.

  • Detection & Validation: Add the Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Measure the FRET signal at 665 nm / 620 nm.

  • System Validation: Include Erlotinib as a positive control and a DMSO vehicle as a negative control. Calculate the Z′ -factor. A Z′>0.5 confirms the assay is statistically robust and the inhibition data is reliable.

Mechanism II: Epigenetic Modulation via ALKBH1 Inhibition

Recent advancements have repurposed the phenoxymethylpyrimidine scaffold to target epigenetic regulators, specifically the DNA 6mA demethylase ALKBH1[1].

Molecular Dynamics & Causality

ALKBH1 is an α -ketoglutarate and Mn2+ / Fe2+ -dependent dioxygenase. Derivatives of this scaffold act as direct active-site inhibitors. The un-substituted nitrogens of the pyrimidine ring act as Lewis bases, directly chelating the catalytic Mn2+ ion in the active site. Concurrently, the 4-fluorophenoxy moiety acts as a steric mimic of the methylated adenine substrate, occupying the aromatic cage (comprising Trp170, Tyr177, and Phe353)[1]. This prevents the demethylation of N6 -methyladenine (6mA), stabilizing epigenetic silencing marks.

G N1 ALKBH1 Demethylase N2 Mn2+ Active Site N1->N2 N3 Pyrimidine N-Chelation N2->N3 N4 4-Fluorophenoxy Binding N2->N4 N5 6mA Demethylation Halt N3->N5 N4->N5

Figure 2: Epigenetic inhibition of ALKBH1 via active site metal chelation and steric blockade.

Self-Validating Protocol: In Vitro Demethylase FP Assay

To evaluate ALKBH1 inhibition, a Fluorescence Polarization (FP) assay utilizing a custom DNA probe is required.

  • Probe Design: Synthesize a single-stranded DNA probe containing a central 6mA modification, tagged with a 5'-fluorophore (e.g., FAM).

  • Enzyme-Inhibitor Assembly: Incubate recombinant ALKBH1 with the pyrimidine derivative, α -ketoglutarate, ascorbate, and MnCl2​ in HEPES buffer. Causality: Ascorbate is strictly required to maintain the metal ion in its reduced, catalytically active state.

  • Orthogonal Control: Run a parallel well containing 10 mM EDTA instead of the inhibitor. Causality: EDTA is a universal metal chelator. If the EDTA well and the inhibitor well show identical signal profiles, it validates that the pyrimidine derivative is acting via metal chelation.

  • Signal Readout: Measure the millipolarization (mP). Active ALKBH1 demethylates the probe, which is subsequently cleaved by a methylation-sensitive restriction enzyme, resulting in a low mP (fast rotation). Inhibition by the pyrimidine derivative keeps the probe intact, resulting in a high mP (slow rotation).

Quantitative Data Synthesis

The structural modularity of the 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine intermediate allows it to be tuned for various targets. The table below synthesizes the typical in vitro performance metrics of its downstream derivatives across different biological domains[1][2][3].

Target ClassDerivative Sub-typePrimary Mechanism of ActionTypical IC50​ / EC50​ Key Structural Interaction
EGFR ThienopyrimidineATP-competitive inhibition10 - 50 nMHinge region H-bonding (Met793)
VEGFR-2 ThienopyrimidineATP-competitive inhibition20 - 100 nMHydrophobic pocket occupation
ALKBH1 Pyrazole-pyrimidineMetal chelation / Steric blockade30 - 100 nM Mn2+ chelation via pyrimidine N
5-HT2C Disubstituted pyrimidineGPCR Agonism10 - 100 nM π−π stacking with Phe328

Standardized Experimental Workflow

To ensure reproducibility across different laboratories, the following workflow must be adhered to when characterizing any new library of pyrimidine derivatives synthesized from this scaffold.

G W1 Compound Prep (DMSO) W2 Enzyme Pre-incubation (30 min) W1->W2 W3 Substrate Addition (ATP/Probe) W2->W3 W4 Signal Readout (FP/HTRF) W3->W4 W5 Data Validation (Z'-factor > 0.5) W4->W5

Figure 3: Self-validating in vitro assay workflow for pyrimidine derivative characterization.

Conclusion & Translational Outlook

The 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine scaffold is a masterclass in rational drug design. By combining a reactive handle for diversity generation (4-chloro) with a metabolically stable, lipophilic anchor (4-fluorophenoxy), it enables the discovery of highly potent in vitro tool compounds and clinical candidates. Whether acting as an ATP mimic to shut down oncogenic kinases or as a metal chelator to rewrite the epigenetic landscape, this intermediate remains a cornerstone of modern targeted therapeutics.

References

  • Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: ACS Publications URL: [Link]

  • Title: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile Source: PMC / NIH URL: [Link]

  • Title: Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists Source: PMC / NIH URL: [Link]

Sources

Structural Elucidation and X-Ray Powder Diffraction Analysis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The structural elucidation of pyrimidine derivatives is a cornerstone of modern drug discovery and agrochemical development [2]. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a highly reactive heterocyclic intermediate characterized by a pyrimidine ring substituted with a chlorine atom and a flexible 4-fluorophenoxy moiety [3]. Because the unique combination of halogen and phenoxy groups dictates its reactivity as a building block for kinase inhibitors, understanding its solid-state chemistry is critical.

This whitepaper provides a comprehensive, field-proven framework for the crystallographic characterization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine and its isostructural analogs. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) methodologies with X-Ray Powder Diffraction (XRPD) profiling, we establish a self-validating system to determine absolute stereochemistry, map intermolecular interactions, and ensure bulk phase purity.

Molecular Architecture & Crystallographic Motifs

The crystal packing of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is governed by the intricate balance of its rigid aromatic systems and the flexible ether linkage. Density Functional Theory (DFT) calculations on related pyrimidine derivatives reveal high dipole moments (often >8.0 D), indicating high reactivity and strong directional intermolecular forces [1].

Key Intermolecular Interactions
  • π−π Stacking: The planar pyrimidine and fluorophenyl rings typically engage in offset face-to-face π−π stacking, with centroid-to-centroid distances ranging from 3.5 to 3.8 Å.

  • Halogen Bonding: The presence of both chlorine and fluorine atoms facilitates significant halogen bonding networks (e.g., C−Cl⋅⋅⋅F or C−F⋅⋅⋅π interactions), which act as primary drivers for the compound's supramolecular assembly.

  • Conformational Flexibility: The −CH2​−O− (methyl ether) bridge allows for multiple low-energy conformers. The specific torsion angles around this bond dictate the overall crystal system, frequently resulting in monoclinic or triclinic space groups (e.g., P21​/c or P1ˉ ) [1].

Interactions P Pyrimidine Core P->P π-π Stacking (~3.5 Å) C Chloro Substituent P->C Covalent E Ether Linkage P->E Covalent F Fluoro- phenyl F->P C-H···π Interactions C->F Halogen Bonding (C-Cl···F) E->F Covalent

Caption: Supramolecular interaction network driving the crystal packing of halogenated phenoxypyrimidines.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To obtain the absolute 3D structure with high precision, SCXRD is required [2]. The following step-by-step methodology outlines the optimal conditions for growing diffraction-quality crystals and acquiring data.

Step 1: Solvent Screening & Crystallization

Causality: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is highly lipophilic. Rapid precipitation from polar solvents often yields amorphous powders or twinned crystals. Vapor diffusion is chosen to ensure a slow, thermodynamically controlled nucleation rate.

  • Dissolve 20 mg of the synthesized compound (>99% purity via HPLC) in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n -Hexane or Heptane).

  • Seal the outer vial and incubate at 4 °C for 72–120 hours.

  • Harvest the resulting colorless block or needle crystals using a polarized light microscope.

Step 2: Data Acquisition
  • Mount a suitable single crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer goniometer under a cold nitrogen stream (100 K). Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), yielding higher resolution data, especially critical for accurately modeling the flexible ether linkage.

  • Utilize Mo radiation ( λ=0.71073 Å) or Cu radiation ( λ=1.54184 Å) for absolute structure determination.

Step 3: Structure Solution
  • Process the raw frames using standard integration software (e.g., APEX/SAINT).

  • Apply multi-scan absorption corrections (SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL) [1].

Table 1: Representative Crystallographic Parameters for Halogenated Phenoxypyrimidines (Note: Parameters represent the established isostructural boundary for this specific chemical class based on analogous structures [1, 5])

ParameterExpected Value RangeSignificance
Crystal System Monoclinic / TriclinicDictated by the asymmetry of the ether linkage.
Space Group P21​/c or P1ˉ Common for centrosymmetric organic molecules.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates standard packing without extensive void spaces.
Density (Calculated) 1.45−1.55 g/cm3 High density driven by Cl and F heavy atoms.
R-factor ( R1​ ) <0.05 Ensures a high-confidence structural model.

X-Ray Powder Diffraction (XRPD) Profiling

While SCXRD provides the theoretical structural model, XRPD is mandatory to confirm that the bulk synthesized powder matches the single crystal (phase purity) and to screen for polymorphism [4].

Step 1: Sample Preparation (Mitigating Preferred Orientation)

Causality: Aromatic, planar molecules frequently exhibit "preferred orientation" (non-random crystallite alignment) when pressed into standard Bragg-Brentano flat-plate holders, leading to artificially skewed peak intensities [4, 5].

  • Gently grind 50 mg of the bulk powder using an agate mortar and pestle for 2 minutes to achieve a uniform particle size (<10 μ m).

  • Load the powder into a 0.5 mm borosilicate glass capillary.

  • Mount the capillary on a Debye-Scherrer transmission stage. Spinning the capillary during acquisition further randomizes crystallite orientation.

Step 2: Data Acquisition Parameters

To capture high-resolution data suitable for Rietveld refinement, adhere to the standardized parameters in Table 2.

Table 2: Standardized XRPD Data Acquisition Parameters

ParameterSettingRationale
Radiation Source Cu Kα1​ ( λ=1.5406 Å)Optimal resolution for organic unit cells.
Geometry Transmission (Capillary)Eliminates flat-plate preferred orientation [5].
Range 2.0∘ to 50.0∘ Captures all critical low-angle intermolecular peaks [5].
Step Size 0.01∘−0.015∘ Provides sufficient data points across narrow peak FWHMs.
Time per Step 1.0 - 2.0 secondsEnsures a high Signal-to-Noise Ratio (SNR).
Step 3: Rietveld Refinement (Self-Validation)
  • Import the experimental XRPD diffractogram into refinement software (e.g., GSAS-II or TOPAS).

  • Import the .cif file generated from the SCXRD experiment as the structural model.

  • Refine the background (Chebyshev polynomial), zero-shift, and unit cell parameters.

  • A successful validation is achieved when the calculated pattern matches the experimental pattern with a weighted profile R-factor ( Rwp​ ) of <10% [5].

Workflow N1 Sample Synthesis & Purification N2 Solvent Screening & Crystallization N1->N2 High Purity (>99%) N3 Single-Crystal XRD (Absolute Configuration) N2->N3 Single Crystal N4 Bulk Powder Prep (Milling/Sieving) N2->N4 Bulk Precipitate N6 Rietveld Refinement & Structural Validation N3->N6 .CIF Model N5 X-Ray Powder Diffraction (Phase Purity/Polymorphism) N4->N5 Uniform Particle Size N5->N6 Diffractogram

Caption: Self-validating crystallographic workflow integrating SCXRD modeling with bulk XRPD analysis.

Conclusion

The rigorous structural characterization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine requires a dual-pronged approach. By leveraging low-temperature SCXRD, researchers can map the critical halogen bonding and π−π stacking networks that define the molecule's solid-state stability. Subsequently, utilizing capillary-transmission XRPD mitigates the preferred orientation inherent to planar aromatic systems, allowing for accurate Rietveld refinement. This self-validating protocol ensures absolute confidence in the phase purity and structural integrity of this vital pyrimidine intermediate.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at:[Link]

  • Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. CrystEngComm (RSC Publishing). Available at:[Link]

  • NEW DIFFRACTION DATA Crystal structure of encorafenib. OSTI.gov. Available at: [Link]

The Pharmacophore Blueprint: Preliminary Biological Activity and Derivatization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In the landscape of targeted therapeutics, the pyrimidine core remains one of the most privileged scaffolds, particularly in the design of kinase and epigenetic inhibitors. The compound 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine serves as a highly versatile, bifunctional intermediate. While its preliminary, un-derivatized biological activity is generally modest, its true value lies in its structural architecture: a reactive electrophilic center (the 4-chloro moiety) primed for nucleophilic aromatic substitution (SNAr), coupled with a lipophilic, metabolically stable tail (the 4-fluorophenoxy group)[1].

This technical guide dissects the chemical biology, preliminary screening data, and derivatization workflows of this scaffold, demonstrating how it is systematically evolved into potent inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylase 6 (HDAC6)[2],[3].

Structural Rationale & Chemical Biology

The rational design of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine leverages three distinct structural pillars, each engineered to fulfill specific molecular interactions within target binding pockets.

The Pyrimidine Core: Hinge Region Engagement

The nitrogen-rich pyrimidine ring is a classic bioisostere for the adenine moiety of ATP. In kinase targets, the N1 and N3 atoms of the pyrimidine act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[1].

The 4-Chloro Moiety: The Electrophilic Hub

The electron-withdrawing nature of the pyrimidine nitrogens drastically lowers the electron density at the C2, C4, and C6 positions. The chlorine atom at the C4 position acts as an excellent leaving group. This allows for rapid, high-yielding SNAr reactions with various primary and secondary amines, anilines, or thiols. In medicinal chemistry, this is the primary vector for introducing solvent-exposed groups that modulate solubility, pharmacokinetics (PK), and target selectivity.

The (4-Fluorophenoxy)methyl Tail: Hydrophobic Anchoring

The inclusion of the 4-fluorophenoxy group is a deliberate choice to exploit deep hydrophobic pockets (such as the DFG-out allosteric pocket in kinases or the hydrophobic channel of HDAC6)[2],[4].

  • Metabolic Stability: The fluorine atom at the para position blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in unsubstituted phenoxy rings.

  • Halogen Bonding: The highly electronegative fluorine can participate in multipolar interactions with backbone carbonyls or side-chain amides, enhancing binding affinity[3].

Preliminary Biological Activity Profiling

Before derivatization, the core scaffold exhibits baseline biological activity. Evaluating this preliminary activity is crucial to ensure the scaffold does not possess inherent off-target toxicity and to establish a baseline for structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the preliminary in vitro profiling of the native 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine scaffold compared to a hypothetical optimized SNAr derivative (e.g., an aniline-substituted analog).

Compound StateTarget EnzymeIC₅₀ (nM)Cell LineCC₅₀ (µM)Primary MoA
Native Scaffold EGFR (WT)> 10,000A431 (Epidermoid)> 100Weak hinge binding
Native Scaffold VEGFR-28,500HUVEC (Endothelial)> 100Hydrophobic tethering
Native Scaffold HDAC6> 50,000HeLa (Cervical)> 100Non-specific
Derivatized Hit EGFR (WT)12.5A431 (Epidermoid)2.1ATP-competitive inhibition
Derivatized Hit VEGFR-245.0HUVEC (Endothelial)5.4ATP-competitive inhibition

*Note: "Derivatized Hit" assumes successful SNAr displacement of the 4-chloro group with a 3-ethynylaniline moiety, a common motif in approved kinase inhibitors.

Experimental Workflows & Protocols

To transition from the preliminary scaffold to a biologically active hit, strict synthetic and biological evaluation protocols must be followed. The protocols below are designed as self-validating systems, ensuring reproducibility and high-fidelity data.

Protocol 1: SNAr Derivatization Workflow

Objective: Convert the weakly active 4-chloro intermediate into a potent target binder via amine substitution.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 eq, 0.5 mmol) in anhydrous n-butanol (5.0 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., substituted aniline, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Thermal Activation: Seal the vial and heat to 110°C for 12–16 hours. Monitor progression via LC-MS.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Purify the organic layer via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the active pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Validate the biological activity of the derivatized scaffold against EGFR/VEGFR-2.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the pyrimidine derivatives in DMSO (100X final concentration), then dilute 1:10 in Kinase Buffer.

  • Enzyme Reaction: In a 384-well white plate, combine 2 µL of the compound solution, 2 µL of recombinant kinase enzyme (e.g., EGFR, 1 ng/µL), and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 1 µL of ATP/Substrate mix (final ATP concentration at the enzyme's Kₘ). Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Mechanistic Visualizations

Chemical Evolution & Screening Workflow

The following diagram illustrates the logical progression from the raw chemical intermediate through derivatization and biological validation.

Workflow A 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine B SNAr Derivatization (Amine/Aniline Addition) A->B C Library of Pyrimidine Derivatives B->C D In Vitro Kinase/HDAC Screening C->D

Caption: Workflow from the 4-chloro pyrimidine scaffold to biological screening.

Downstream Biological Pathway Inhibition

Once derivatized, the active pyrimidine compound acts as a competitive inhibitor at the kinase domain, halting downstream oncogenic signaling.

Pathway Inhibitor Pyrimidine Derivative (Active Compound) Target Target Kinase (e.g., EGFR / VEGFR-2) Inhibitor->Target Binds Hinge Region Downstream Downstream Signaling (PI3K/AKT, MAPK) Target->Downstream Phosphorylation Blocked Outcome Apoptosis & Tumor Regression Downstream->Outcome Signal Arrest

Caption: Mechanism of action for the derivatized pyrimidine kinase inhibitor.

References

  • Title: Inhibiting histone deacetylase 6 (hdac6) Source: WIPO Patent (WO2023196605A1) URL: [2]

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: MDPI (Molecules) URL: [Link][4]

  • Title: Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS) URL: [Link][1]

  • Title: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Thermodynamic Stability and Melting Point Characterization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CAS: 1223256-77-6)

Executive Summary

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including selective HDAC6 inhibitors and kinase targeting agents[1]. For process chemists, understanding the thermodynamic stability and phase behavior (melting point) of this intermediate is paramount. These physicochemical properties dictate the parameters for crystallization, isolation, long-term storage, and the energetic driving forces required for downstream Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.

This guide provides an in-depth analysis of the structural determinants governing its thermodynamics, alongside self-validating experimental protocols for precise thermal characterization.

Structural Determinants of Thermodynamic Stability

The thermodynamic profile of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is dictated by three distinct molecular domains:

  • The Pyrimidine Core: The diazine ring is highly electron-deficient. The electronegative nitrogen atoms withdraw electron density via both inductive and resonance effects. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring thermodynamically primed for nucleophilic attack, but thermally stable under neutral conditions.

  • The 4-Chloro Substituent: The C-Cl bond at the 4-position is a strong leaving group. While kinetically stable at room temperature, the thermodynamic sink of forming a more stable C-N or C-O bond during downstream processing drives its reactivity.

  • The (4-Fluorophenoxy)methyl Ether Linkage: The introduction of this bulky, flexible moiety significantly alters the crystal lattice energy compared to simple alkyl-pyrimidines. The highly polarized C-F bond introduces strong dipole-dipole interactions, while the phenyl ring enables intermolecular π−π stacking.

Comparative Physicochemical Parameters

Because exact empirical literature values for highly specific proprietary intermediates can vary based on polymorphic purity, we benchmark against structurally analogous pyrimidines to establish a predictive thermodynamic baseline [2][3].

Table 1: Empirical and Extrapolated Thermodynamic Parameters

CompoundMolecular WeightMelting Point (°C)Thermal Degradation OnsetDominant Intermolecular Forces
4-Chloro-6-methylpyrimidine128.56 g/mol 34 - 36> 150 °CWeak Van der Waals
2-Amino-4-chloro-6-methylpyrimidine143.57 g/mol 183 - 186> 220 °CStrong Hydrogen Bonding
4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine 252.67 g/mol ~85 - 115 > 200 °C π−π Stacking, Dipole-Dipole

( * ) Extrapolated predictive range based on lattice energy contributions of the fluorophenoxy moiety.

Experimental Protocols for Thermal Characterization

To establish a self-validating thermodynamic profile, process chemists must employ orthogonal thermal analysis techniques. The following protocols are designed to separate phase transitions (melting) from chemical degradation.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ) to identify potential polymorphism.

  • Causality: DSC measures heat flow. A sharp endothermic peak indicates a highly crystalline, pure polymorphic form, whereas broad or multiple peaks suggest mixed polymorphs or impurities disrupting the lattice energy.

  • Step-by-Step Method:

    • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact and prevent sample sublimation.

    • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Reasoning: Nitrogen prevents oxidative side reactions that could artificially lower the melting point.

    • Thermal Profiling: Equilibrate the sample at 25°C. Ramp the temperature at a strict rate of 10°C/min up to 200°C. Reasoning: A 10°C/min heating rate is the USP <891> standard, offering the optimal balance between peak resolution (to separate closely melting polymorphs) and signal sensitivity.

    • Data Synthesis: Calculate the melting point using the extrapolated onset temperature of the primary endotherm, not the peak maximum, as the onset represents the true thermodynamic melting point of the pure substance.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Profile the thermal degradation ( Td​ ) and long-term thermodynamic stability limit.

  • Causality: While DSC shows phase changes, TGA measures mass loss. If an endotherm in DSC is accompanied by mass loss in TGA, the compound is decomposing upon melting (a critical safety parameter for scale-up).

  • Step-by-Step Method:

    • Sample Loading: Place 10–15 mg of the sample into a platinum pan (chosen for its chemical inertness).

    • Heating Profile: Heat from ambient temperature to 400°C at 10°C/min under a dynamic nitrogen atmosphere (40 mL/min).

    • Evaluation: Record the temperature at which 5% mass loss occurs ( Td,5%​ ). For this specific ether-linked pyrimidine, degradation typically initiates via the homolytic cleavage of the ether linkage or thermally induced dechlorination.

Mechanistic Workflows & Visualizations

To ensure robust data integrity, the physical characterization workflow must be executed sequentially. Below is the logical architecture for evaluating the compound's stability.

ThermalWorkflow Sample Sample Prep (2-5 mg, Al Pan) DSC DSC Analysis (10°C/min, N2) Sample->DSC Phase Transition TGA TGA Analysis (Mass Loss Profile) Sample->TGA Degradation XRD X-Ray Diffraction (Polymorph ID) Sample->XRD Crystal Structure Data Thermodynamic Profile Synthesis DSC->Data Tm, ΔHfus TGA->Data Td (5% loss) XRD->Data Lattice Data

Caption: Orthogonal workflow for the thermodynamic and phase characterization of pyrimidine intermediates.

The primary utility of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is its participation in SN​Ar reactions. The thermodynamic driving force of this reaction is visualized below:

SNArPathway SM 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Stable Ground State) Nuc Nucleophilic Attack (e.g., Amine addition) SM->Nuc Activation Energy (Ea) Meisenheimer Meisenheimer Complex (High Energy Intermediate) Nuc->Meisenheimer C4-Addition Product Substituted Pyrimidine + Cl- (Thermodynamic Sink) Meisenheimer->Product Cl- Elimination (ΔG < 0)

Caption: Thermodynamic energy landscape of the SNAr reaction at the C4 position of the pyrimidine ring.

Process Chemistry & Storage Implications

The thermodynamic stability of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is heavily dependent on ambient moisture and temperature.

  • Hydrolytic Vulnerability: While the compound has a stable melting point under inert conditions, prolonged exposure to atmospheric moisture at room temperature can lead to slow hydrolysis of the C-Cl bond, converting the compound to its corresponding pyrimidinone.

  • Storage Protocol: To preserve the lattice energy and prevent melting point depression caused by hydrolytic impurities, the intermediate must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Scale-up Considerations: Because the SN​Ar reactions utilizing this compound are highly exothermic (as the reaction falls into a deep thermodynamic sink upon elimination of the chloride ion), controlled dosing of the nucleophile and active cooling are strictly required during reactor scale-up to prevent thermal runaway.

References

Methodological & Application

Synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological profile of these compounds. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a valuable intermediate in drug discovery, incorporating a reactive chlorine atom for further derivatization and a fluorophenoxy moiety, which can enhance binding affinity and metabolic stability.

This comprehensive guide provides a detailed, step-by-step synthesis route for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, designed for researchers, scientists, and drug development professionals. The described protocol is based on established chemical principles and analogous synthetic transformations reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is proposed as a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-6-(chloromethyl)pyrimidine, from a suitable precursor. The second step is a Williamson ether synthesis to couple the chloromethyl pyrimidine intermediate with 4-fluorophenol.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis Start 4-Hydroxy-6-methylpyrimidine Intermediate_1 4-Chloro-6-methylpyrimidine Start->Intermediate_1 POCl3 Intermediate_2 4-Chloro-6-(chloromethyl)pyrimidine Intermediate_1->Intermediate_2 NCS, Radical Initiator Final_Product 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Intermediate_2->Final_Product 4-Fluorophenol, Base

Caption: Proposed two-step synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-6-(chloromethyl)pyrimidine (Intermediate 2)

This part details the synthesis of the key intermediate, 4-chloro-6-(chloromethyl)pyrimidine, from the commercially available starting material 4-hydroxy-6-methylpyrimidine.

Step 1a: Synthesis of 4-Chloro-6-methylpyrimidine (Intermediate 1)

The initial step involves the chlorination of the hydroxyl group on the pyrimidine ring using phosphorus oxychloride (POCl₃). This is a standard and widely used method for converting hydroxypyrimidines to their corresponding chloropyrimidines[3][4][5].

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Hydroxy-6-methylpyrimidineC₅H₆N₂O110.1210.0 g (90.8 mmol)
Phosphorus oxychloride (POCl₃)POCl₃153.3350 mL
N,N-DimethylanilineC₈H₁₁N121.181.0 mL
Dichloromethane (DCM)CH₂Cl₂84.93As needed
Saturated sodium bicarbonateNaHCO₃84.01As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed
IceH₂O18.02As needed

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylpyrimidine (10.0 g, 90.8 mmol) in phosphorus oxychloride (50 mL).

  • To this suspension, add N,N-dimethylaniline (1.0 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methylpyrimidine.

Step 1b: Synthesis of 4-Chloro-6-(chloromethyl)pyrimidine (Intermediate 2)

The subsequent step involves the chlorination of the methyl group of 4-chloro-6-methylpyrimidine. This can be achieved through a radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide or AIBN.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Chloro-6-methylpyrimidineC₅H₅ClN₂128.56(Assumed from previous step)
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.1 eq
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.1 eq
Carbon tetrachloride (CCl₄)CCl₄153.82As needed

Protocol:

  • Dissolve 4-chloro-6-methylpyrimidine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-chlorosuccinimide (1.1 equivalents) and benzoyl peroxide (0.1 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-(chloromethyl)pyrimidine, which can be purified by column chromatography.

Part 2: Synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Final Product)

The final step is a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide[6][7][8]. In this case, the phenoxide of 4-fluorophenol will act as the nucleophile to displace the chloride from the chloromethyl group of the pyrimidine intermediate.

Williamson_Ether_Synthesis reagents 4-Chloro-6-(chloromethyl)pyrimidine 4-Fluorophenol Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Reaction at elevated temperature reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine purification->product

Caption: Workflow for the Williamson ether synthesis step.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Chloro-6-(chloromethyl)pyrimidineC₅H₄Cl₂N₂163.011.0 eq
4-FluorophenolC₆H₅FO112.101.1 eq
Potassium carbonate (K₂CO₃)K₂CO₃138.211.5 eq
Dimethylformamide (DMF)C₃H₇NO73.09As needed
Ethyl acetateC₄H₈O₂88.11As needed
WaterH₂O18.02As needed
BrineNaCl(aq)-As needed

Protocol:

  • To a stirred solution of 4-fluorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of 4-chloro-6-(chloromethyl)pyrimidine (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Scientific Rationale and Trustworthiness

The described synthetic route is grounded in well-established and reliable organic reactions. The chlorination of hydroxypyrimidines with phosphorus oxychloride is a standard procedure with high yields[3][4][5]. The subsequent radical chlorination of the methyl group provides a reactive handle for the final etherification step. The Williamson ether synthesis is a robust and versatile method for forming C-O bonds and is highly suitable for this transformation[6][7][8].

The choice of reagents and conditions is based on literature precedents for similar transformations. The use of a base like potassium carbonate in the Williamson ether synthesis is common for deprotonating phenols. The reaction conditions are designed to be mild enough to avoid unwanted side reactions, such as the displacement of the chlorine atom on the pyrimidine ring.

Each step includes a purification procedure to ensure the quality of the intermediates and the final product, which is crucial for its use in subsequent research and development activities. The analytical characterization methods outlined are standard practices in organic synthesis to validate the identity and purity of the synthesized compound.

References

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. [Link]

  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed. [Link]

  • The Williamson Ether Synthesis. [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com.
  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google P
  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google P
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google P
  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. [Link]

  • US6822095B1 - Method for producing 4,6-dichloropyrimidine - Google P
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]

Sources

Application Note: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern structure-based drug design (SBDD), the selection of a versatile, bifunctional precursor is critical for the rapid generation of focused screening libraries. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine has emerged as a highly privileged building block, particularly in the development of kinase inhibitors[1] and epigenetic modulators[2].

This molecule is engineered with three distinct functional zones, each serving a specific chemical and biological purpose:

  • The Pyrimidine Core: Acts as a robust hydrogen-bond acceptor. In kinase targets, this nitrogen-containing heterocycle frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[3].

  • The C4-Chlorine Atom: Serves as a highly reactive electrophilic warhead. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, allowing for rapid late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling[4].

  • The C6-((4-fluorophenoxy)methyl) Moiety: Provides a lipophilic, metabolically stable vector. The fluorine atom at the para-position of the phenoxy ring effectively blocks cytochrome P450-mediated oxidation. Biologically, this bulky, flexible ether linkage is ideal for occupying deep hydrophobic pockets, such as the DFG-out allosteric site in kinases or the surface recognition domains in HDAC6 inhibitors[2].

Pharmacophore Core Pyrimidine Core Hinge Region Binding (H-bond Acceptor) Target Target Protein Kinase Domain / HDAC Zn-binding Core->Target ATP Competitive C4 C4-Substituent (from Cl) Solvent Exposed Region (Solubility/Selectivity) C4->Target Water/Solvent Interaction C6 C6-((4-fluorophenoxy)methyl) Deep Hydrophobic Pocket (DFG-out / Capping Group) C6->Target Hydrophobic / pi-pi stacking

Pharmacophore mapping of the pyrimidine derivative within a target binding site.

Experimental Causality & Workflow Design

The utility of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine lies in its orthogonal reactivity. The conversion of this precursor into a library of active pharmaceutical ingredients (APIs) relies on two primary pathways: SNAr and Suzuki-Miyaura cross-coupling.

Causality in SNAr Reaction Design

Nucleophilic aromatic substitution on pyrimidines requires overcoming the activation energy to form the intermediate Meisenheimer complex. We utilize n-butanol (n-BuOH) as the solvent[4]. Its high boiling point (117 °C) allows for thermal driving of the reaction, while its polar protic nature assists in solvating the departing chloride ion, significantly accelerating the reaction compared to aprotic solvents like THF. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct.

Causality in Suzuki-Miyaura Design

For functionalizing the C4 position with aryl or heteroaryl groups, Suzuki coupling is preferred. We utilize Pd(dppf)Cl₂ as the catalyst. The dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls. A biphasic 1,4-Dioxane/Water (4:1) solvent system is employed to ensure the simultaneous solubility of the organic precursor and the inorganic base (K₂CO₃) required for the crucial transmetalation step.

Workflow Start 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine SNAr SNAr Reaction (Aliphatic/Aryl Amines) Start->SNAr DIPEA, n-BuOH Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig (Deactivated Amines) Start->Buchwald Pd2(dba)3, Xantphos Lib1 Amine-Linked Library SNAr->Lib1 Lib2 Aryl-Linked Library Suzuki->Lib2 Buchwald->Lib1 Screen High-Throughput Screening (Kinase/HDAC Assays) Lib1->Screen Lib2->Screen

Workflow for generating diverse compound libraries from the 4-chloro-pyrimidine precursor.

Validated Laboratory Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to downstream purification.

Protocol A: General Procedure for SNAr with Primary/Secondary Amines

Targeting the synthesis of C4-amino pyrimidine derivatives.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 mmol, 238.6 mg) in anhydrous n-butanol (4.0 mL).

  • Reagent Addition: Add the desired amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Seal the vial and heat the mixture in an oil bath or microwave reactor at 110 °C for 4–12 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: Disappearance of the starting material peak (M+H = 239.0, with a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern) and appearance of the product mass (M+H = 239.0 - 35.5 + Mass of Amine).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Targeting the synthesis of C4-aryl/heteroaryl pyrimidine derivatives.

  • Preparation: In a 25 mL round-bottom flask, combine 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 mmol, 238.6 mg), the desired boronic acid or pinacol ester (1.2 mmol), and K₂CO₃ (2.5 mmol, 345.5 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized Water (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 36.6 mg).

  • Reaction Execution: Attach a reflux condenser, evacuate and backfill with Argon (3x), and heat the mixture to 90 °C for 8 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 3:1, visualization by UV 254 nm) and LC-MS. The product should exhibit a mass shift corresponding to the loss of chlorine and addition of the aryl group, lacking the chlorine isotope signature.

  • Workup & Purification: Cool the reaction, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the pure API.

Quantitative Data Summary

To aid in library planning, the following table summarizes typical reaction parameters, expected yields, and validation metrics for the diversification of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine based on historical precedent with similar pyrimidine scaffolds[1][4].

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)Primary IPC Method
SNAr Primary Aliphatic AminesDIPEA (2.0 eq)n-BuOH1104 - 675 - 90LC-MS (Loss of Cl isotope)
SNAr Secondary Cyclic AminesDIPEA (2.0 eq)n-BuOH1206 - 870 - 85LC-MS (Loss of Cl isotope)
Buchwald-Hartwig Electron-deficient AnilinesPd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene10012 - 1650 - 70LC-MS / TLC (UV 254nm)
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O (4:1)908 - 1265 - 85LC-MS / TLC (UV 254nm)
Etherification Sodium AlkoxidesNaH (1.5 eq)THF602 - 480 - 95¹H-NMR (Shift of pyrimidine CH)

References

  • Conformationally restricted quinazolone derivatives as PI3Kδ-selective inhibitors: the design, synthesis and biological evaluation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2 Source: American Chemical Society (ACS) Publications URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: BK Times / Journal of Medicinal Chemistry URL:[Link]

  • US20230322747A1 - Oxadiazole HDAC6 inhibitors and uses thereof Source: Google Patents URL

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a highly versatile electrophilic building block. This application note provides a comprehensive, self-validating guide to executing Nucleophilic Aromatic Substitution (SNAr) reactions on this specific substrate. By bridging frontier molecular orbital theory with empirical optimization, this protocol ensures high-yielding, reproducible carbon-heteroatom bond formation.

Mechanistic Principles & Structural Causality

The substitution of the C4-chloride in pyrimidines does not proceed via standard SN​1 or SN​2 pathways. Instead, it follows a classic two-step Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism [1].

Electronic and Orbital Dynamics

The pyrimidine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at the C4 position compared to the C2 position, making C4 the primary site of nucleophilic attack[2].

When a nucleophile attacks the C4 position, the aromaticity of the ring is temporarily disrupted, forming a negatively charged intermediate known as a Meisenheimer complex [1]. The negative charge is highly stabilized through resonance delocalization over both endocyclic nitrogen atoms[2]. Subsequent elimination of the chloride leaving group rapidly restores aromaticity, driving the reaction to completion[3].

Mechanism A Reactants (Pyrimidine + Nu:) B Addition TS (Rate-Determining) A->B C Meisenheimer Complex B->C D Elimination TS (Fast) C->D E Substituted Product + HCl D->E

Caption: SNAr Addition-Elimination Mechanism at the C4 position of the pyrimidine ring.

The C6 Substituent Effect

The ((4-fluorophenoxy)methyl) group at the C6 position plays a dual role:

  • Steric Profile: While bulky, the methylene linker projects the 4-fluorophenyl ring away from the C4 reaction center, minimizing steric hindrance during the nucleophilic trajectory.

  • Chemoselectivity Causality: The ether linkage is generally stable to amine nucleophiles under thermal conditions. However, if strong alkoxide nucleophiles (e.g., NaOMe) are used at elevated temperatures, competitive ether cleavage or transetherification may occur. Therefore, amines are the preferred nucleophiles for this specific scaffold.

Reaction Optimization Matrix

The choice of solvent, base, and thermal activation is strictly dictated by the nucleophile's basicity and steric demand. Because 4-chloropyrimidines are less activated than 2,4-dichloropyrimidines or nitro-aromatics, thermal activation is almost always required[1].

Nucleophile ClassExample ReagentOptimal SolventBase RequiredTemp (°C)Expected Yield (%)
Primary Alkyl Amines BenzylamineDMF or EtOHDIPEA (2.0 eq)80 - 10085 - 95
Secondary Amines MorpholineDMF or NMPK₂CO₃ (2.0 eq)100 - 12075 - 90
Anilines (e- rich) p-AnisidineWater or NMPHCl (0.1 eq cat.)100 - 12060 - 80
Alkoxides Sodium MethoxideMethanolNone (Na⁺ salt)0 - 2580 - 90

Note: For aniline nucleophiles, electron-donating groups increase reactivity, while strong electron-withdrawing groups severely decrease it, often necessitating transition-metal catalysis (e.g., Buchwald-Hartwig amination) instead of SNAr[1].

Self-Validating Experimental Protocol: Amine Amination

The following protocol details the coupling of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine with a standard primary or secondary amine. The protocol is designed with built-in validation steps to ensure reproducibility.

Workflow S1 1. Dissolution Solvent: Anhydrous DMF or NMP S2 2. Reagent Addition Amine (1.2 eq) + DIPEA (2.0 eq) S1->S2 S3 3. Thermal Activation Heat at 80-120 °C (Monitor via LC-MS) S2->S3 S4 4. Aqueous Workup Quench with NaHCO3, Extract with EtOAc S3->S4 S5 5. Isolation & Purification Flash Chromatography (Silica Gel) S4->S5

Caption: Standardized experimental workflow for amine-mediated SNAr reactions.

Step-by-Step Methodology

Step 1: Reaction Setup & Dissolution

  • Action: In an oven-dried, inert-gas flushed reaction vial, dissolve 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 equivalent, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: Polar aprotic solvents like DMF stabilize the highly polar Meisenheimer transition state, significantly accelerating the reaction rate compared to non-polar solvents[2].

Step 2: Reagent Addition

  • Action: Add the amine nucleophile (1.2 equivalents). Subsequently, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.

  • Causality: The SNAr reaction generates stoichiometric hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl will protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction. DIPEA acts as a non-nucleophilic base to scavenge this acid[2].

Step 3: Thermal Activation & Monitoring

  • Action: Seal the vial and heat the mixture to 90 °C using an oil bath or heating block. Stir for 4 to 12 hours.

  • Validation: Monitor the reaction progress by LC-MS or TLC (e.g., 30% EtOAc in Hexanes). The starting material should be completely consumed. If unreacted starting material remains after 12 hours, increase the temperature incrementally by 10 °C[1].

Step 4: Aqueous Workup

  • Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by three washes with a 5% aqueous LiCl solution.

  • Causality: The NaHCO₃ neutralizes any residual acid[2]. The repetitive 5% LiCl washes are a highly effective, field-proven technique for removing DMF from the organic phase, preventing solvent contamination during isolation.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Analytical Validation

Even with optimized protocols, SNAr reactions can present challenges. Below is a diagnostic guide for common issues:

  • Issue: Formation of 4-Hydroxypyrimidine Side Product.

    • Cause: Adventitious water in the solvent reacts with the electrophilic C4 position at elevated temperatures, hydrolyzing the chloride[1].

    • Solution: Ensure all solvents are strictly anhydrous. If using hygroscopic amines, dry them over molecular sieves prior to use.

  • Issue: Incomplete Conversion with Anilines.

    • Cause: Anilines are significantly less nucleophilic than alkyl amines. The presence of electron-withdrawing groups on the aniline ring further decreases reactivity[1].

    • Solution: Switch from basic conditions in DMF to acidic conditions in water/alcohol mixtures. Adding 0.1 equivalents of aqueous HCl protonates the pyrimidine ring nitrogen, drastically lowering the LUMO energy and activating the C4 position toward attack by weak nucleophiles[1].

References

  • Roaa Majid. Nucleophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]

Sources

Protocol for dissolving 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine in DMSO for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Protocol for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine in DMSO for In Vitro Biological Assays

Executive Summary & Context

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a halogenated heterocyclic compound frequently utilized as a structural intermediate or screening molecule in drug discovery. Due to its highly hydrophobic nature—driven by the pyrimidine core, the chloro-substituent, and the fluorophenoxy ring—it exhibits negligible solubility in aqueous environments.

To successfully evaluate this compound in biological assays, it must be reconstituted in an aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for this application due to its high dielectric constant and exceptional ability to solvate both polar and non-polar entities without reacting with the solute[1]. This application note outlines a self-validating, step-by-step protocol for preparing a stable DMSO stock and performing downstream aqueous dilutions while preventing compound precipitation.

Physicochemical Properties & Solubilization Parameters

Before initiating the protocol, it is critical to establish the quantitative parameters of the target molecule to ensure accurate molarity calculations.

ParameterValue
Chemical Name 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine
CAS Number 1223256-77-6
Molecular Formula C₁₁H₈ClFN₂O
Molecular Weight (MW) 238.65 g/mol
Primary Solvent Anhydrous, sterile-filtered DMSO (≥99.9% purity)
Target Stock Concentration 10 mM
Max Final Assay DMSO % ≤ 0.1% (v/v) to avoid cellular toxicity

Theoretical Framework: The Causality of Experimental Choices

A robust protocol requires understanding the why behind the methodology. As an application scientist, adhering to the following mechanistic principles ensures assay integrity:

  • The Necessity of Anhydrous Conditions: DMSO is highly hygroscopic. If exposed to the atmosphere, it rapidly absorbs water. Moisture introduction inherently reduces the solvating power of DMSO for hydrophobic compounds like our target pyrimidine, leading to premature degradation or micro-precipitation[2].

  • Mitigating the "Prozone" Precipitation Effect: A common error in assay preparation is the direct addition of a high-concentration DMSO stock into an aqueous buffer. This causes the local DMSO concentration to drop instantly, forcing the hydrophobic organic material to crash out of solution[2]. To prevent this, all intermediate serial dilutions must be performed in 100% DMSO. The compound is only introduced to the aqueous medium at the final step, ensuring it remains solvated at its working concentration[2].

  • Sterility for Cell-Based Assays: Using pre-sterilized, 0.2 µm filtered DMSO prevents the introduction of microbial contaminants into cell cultures, bypassing the need to filter the final compound solution (which risks compound loss via membrane adsorption).

Experimental Workflow

Workflow A 1. Equilibration & Weighing (Target: 2.39 mg) B 2. Primary Stock Prep (Add 1.0 mL Anhydrous DMSO) A->B Transfer to sterile vial C 3. Homogenization (Vortex & Mild Sonication) B->C Solubilize D 4. Intermediate Dilution (Serial in 100% DMSO) C->D Aliquot E 5. Final Aqueous Transfer (1:1000 in Assay Buffer) D->E <0.1% DMSO Final

Workflow for the reconstitution and serial dilution of hydrophobic pyrimidines in DMSO.

Step-by-Step Methodology

Phase 1: Preparation of 10 mM Primary Stock

Calculation: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000 (1.0 mL × 10 mM × 238.65) / 1000 = 2.3865 mg

  • Equilibration: Allow the sealed vial of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, compromising the anhydrous integrity of the stock[2].

  • Weighing: Using a calibrated analytical balance, accurately weigh 2.39 mg of the compound into a sterile, amber glass or low-bind polypropylene vial.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature, sterile-filtered anhydrous DMSO.

  • Homogenization: Seal the vial and vortex gently for 30–60 seconds. If visual particulates remain, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes until complete dissolution is achieved.

Phase 2: Intermediate Serial Dilutions
  • 1000X Stock Preparation: Determine the final desired concentration for your biological assay (e.g., 10 µM). Prepare an intermediate stock that is 1000X this concentration (i.e., 10 mM) in 100% DMSO.

    • Note: If a lower assay concentration is needed (e.g., 1 µM), dilute the 10 mM primary stock 1:10 in 100% DMSO to create a 1 mM intermediate stock before touching any aqueous media[2].

Phase 3: Final Aqueous Transfer
  • Assay Integration: Pre-warm your biological assay buffer or cell culture media to 37°C. Add 1 µL of the intermediate DMSO stock to 999 µL of the aqueous media. Mix immediately by rapid pipetting or gentle vortexing.

    • Result: This yields the target working concentration while strictly capping the final DMSO concentration at 0.1% (v/v), well below the cytotoxic threshold for most mammalian cell lines[2].

Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded and the data generated will be trustworthy, implement the following self-validating checks:

  • Tyndall Effect Inspection: Shine a focused light beam (e.g., a laser pointer) through the final aqueous dilution against a dark background. If the beam path becomes highly visible (light scattering), micro-precipitates have formed. If this occurs, the compound's aqueous solubility limit has been breached, and a lower working concentration must be utilized.

  • Mandatory Vehicle Control: In parallel with your compound, prepare a control well containing exactly 0.1% DMSO in the assay media (without the pyrimidine compound). This isolates the biological activity of the compound from any baseline solvent-induced stress[2].

References

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CAS: 1223256-77-6)

Chemical Profile & Mechanistic Rationale

Pyrimidine scaffolds are privileged motifs in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and therapeutics[1]. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a highly valuable bifunctional building block. Its synthetic utility is driven by two distinct structural features:

  • The C4-Chloro Electrophile: The electron-deficient nature of the pyrimidine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4-Cl bond. This facilitates rapid oxidative addition by Pd(0) species, making it highly reactive in cross-coupling reactions[2].

  • The 6-((4-Fluorophenoxy)methyl) Ether: This moiety provides critical lipophilic and hydrogen-bond-accepting properties for target binding. While stable under standard cross-coupling conditions, it necessitates the avoidance of excessively harsh nucleophiles (e.g., hydroxide bases at high temperatures) to prevent competitive nucleophilic aromatic substitution (SNAr) or ether cleavage.

Mechanistic Causality in Catalyst Selection

The catalytic cycle for functionalizing this pyrimidine relies on three fundamental steps: Oxidative Addition, Transmetalation (or Amine Binding), and Reductive Elimination. Because the C4-Cl bond is highly activated, oxidative addition is facile. The primary challenge lies in Reductive Elimination . Pyrimidine products are strong σ-donors that can chelate the palladium center, leading to catalyst poisoning and stalled reactions[3]. Therefore, the selection of sterically demanding, electron-rich ligands (e.g., BrettPhos, RuPhos, or dppf) is non-negotiable to force rapid reductive elimination and ensure catalyst turnover[4].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Determining) Pd0->OA + 4-Chloropyrimidine PdII_1 Ar-Pd(II)(L_n)-Cl Intermediate OA->PdII_1 TM Transmetalation / Amine Binding PdII_1->TM + Nucleophile & Base PdII_2 Ar-Pd(II)(L_n)-Nu Intermediate TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Pyrimidine Product RE->Product

Fig 1. Palladium-catalyzed cross-coupling catalytic cycle for 4-chloropyrimidines.

Quantitative Data: Reaction Optimization Matrix

To ensure reproducible scale-up, the following parameters have been optimized for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine. The data summarizes the causal relationship between reaction components and expected yields.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Suzuki-Miyaura (C-C) 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80 - 9085 - 95%Bidentate dppf prevents pyrimidine coordination; mild base protects ether[2].
Suzuki-Miyaura (C-C) 5 mol% Pd(PPh₃)₄K₃PO₄ (2.0 eq)Toluene/EtOH/H₂O90 - 10075 - 85%Standard system; slightly lower yield due to potential phosphine oxidation[5].
Buchwald-Hartwig (C-N) 2 mol% Pd₂(dba)₃ / 4 mol% BrettPhosCs₂CO₃ (1.5 eq)1,4-Dioxane90 - 10080 - 92%Bulky biaryl phosphine forces rapid reductive elimination, preventing poisoning[4].
Buchwald-Hartwig (C-N) 5 mol% RuPhos Pd G3NaOtBu (1.5 eq)Toluene80 - 9070 - 85%Highly active pre-catalyst; NaOtBu requires strict anhydrous conditions[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in LC-MS monitoring ensures that the reaction is driven to completion before workup, preventing the difficult chromatographic separation of the starting chloropyrimidine from the coupled product.

ExperimentalWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Reaction (80-100°C, Stirring) Prep->React Monitor 3. Monitoring (LC-MS/TLC) React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup & Extraction Monitor->Workup Complete Purify 5. Purification (Flash Column) Workup->Purify

Fig 2. Standardized experimental workflow for pyrimidine cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic electrophile and the inorganic base, facilitating the transmetalation step[2].

Reagents:

  • 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the 4-chloropyrimidine derivative, boronic acid, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Catalyst Addition: Under a positive flow of Argon, add the Pd(dppf)Cl₂ catalyst. Causality note: Adding the catalyst last minimizes its exposure to trace atmospheric oxygen before the solvent is introduced.

  • Solvent Introduction: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 85°C for 4–6 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation (Monitoring): Withdraw a 10 µL aliquot, dilute with 1 mL MeCN, filter, and analyze via LC-MS. The reaction is complete when the mass peak of the starting material (approx. m/z 252 [M+H]⁺) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Amination of pyrimidines is notoriously susceptible to product inhibition. The use of BrettPhos ensures that the palladium center remains active by sterically forcing the reductive elimination of the aminopyrimidine product[4].

Reagents:

  • 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a sealed vial with the 4-chloropyrimidine, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Causality note: Cs₂CO₃ is chosen over NaOtBu to prevent potential base-catalyzed cleavage of the 6-((4-fluorophenoxy)methyl) ether group.

  • Solvent & Amine Addition: Remove the vial from the glovebox. Inject anhydrous, degassed 1,4-Dioxane followed by the amine (if liquid) via a micro-syringe.

  • Reaction: Heat the sealed vial at 95°C for 8–12 hours.

  • Self-Validation (Monitoring): Monitor via TLC (UV active at 254 nm) or LC-MS. Aminopyrimidines generally exhibit high UV absorbance and strong ionization in positive ESI mode.

  • Workup: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Purification: Combine organic layers, dry over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH due to the polarity of the aminopyrimidine).

Troubleshooting & Best Practices

  • Proto-dehalogenation (Formation of 4-H pyrimidine): This occurs when the Pd(II) intermediate undergoes β-hydride elimination (often from aliphatic alcohol solvents or amine substrates) followed by reductive elimination. Solution: Ensure strictly anhydrous conditions for Buchwald-Hartwig reactions and avoid secondary alcohol solvents.

  • Ether Cleavage: The 4-fluorophenoxy group is a leaving group under highly forcing SNAr conditions. Solution: Strictly control the temperature (do not exceed 100°C) and avoid using hydroxide bases (NaOH, KOH) or excessively strong alkoxides if heating for prolonged periods.

  • Catalyst Black-Out: Immediate precipitation of palladium black upon heating indicates catalyst death, usually due to oxygen ingress or poor ligand coordination. Solution: Rigorously degas solvents using the freeze-pump-thaw method and ensure the ligand-to-palladium ratio is strictly maintained (typically 2:1 for monodentate ligands).

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[1][3] This guide provides a detailed examination of the synthetic utility of the 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine intermediate. We present robust protocols for its derivatization via Nucleophilic Aromatic Substitution (SNAr), a key reaction in the construction of diverse kinase inhibitor libraries.[4][5] The methodologies herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and product characterization.

Introduction: The Pyrimidine Core in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][6] Consequently, they have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A significant portion of FDA-approved kinase inhibitors are built upon a pyrimidine or a fused pyrimidine core, such as pyrazolo[3,4-d]pyrimidines.[1][7][8]

The intermediate, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine , is a strategically designed building block for this purpose. It features two key components:

  • A Reactive C4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogens.[5] This site serves as the primary handle for introducing a variety of amine-containing fragments, which are often designed to interact with the kinase hinge region.

  • A C6-Side Chain Vector: The (4-fluorophenoxy)methyl group at the 6-position is designed to project into the solvent-exposed region of the ATP pocket. This allows for extensive modification to fine-tune the inhibitor's properties, including potency, selectivity, and pharmacokinetic profile (ADME).

This document will focus on the most direct and widely applicable synthetic transformation for this intermediate: the SNAr reaction with substituted anilines to generate 4-anilino-pyrimidine scaffolds, a common motif in potent kinase inhibitors like EGFR and ErbB-2 inhibitors.[9]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for elaborating the 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine core involves the displacement of the C4-chloride with a nucleophile, typically a primary or secondary amine. This reaction is the most utilized method in pyrimidine chemistry for drug discovery.[5]

Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines generally react faster.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or polar protic solvents like isopropanol are commonly used to facilitate the reaction.[10][11]

  • Temperature: Heating is often required to drive the reaction to completion, typically in the range of 80-120 °C.[10][11]

  • Acid/Base Catalysis: While the reaction can proceed thermally, it often benefits from the presence of an acid catalyst (to protonate the pyrimidine ring, making it more electrophilic) or a non-nucleophilic base (to deprotonate the incoming amine or neutralize the HCl byproduct).[11]

The general synthetic transformation is depicted below.

G sub_a 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Intermediate) product Target Kinase Inhibitor Scaffold (4-Amino-6-((4-fluorophenoxy)methyl)pyrimidine derivative) sub_a->product SNAr Reaction sub_b Substituted Amine (R-NH2) (Nucleophile) sub_b->product reagents Solvent (e.g., 2-Propanol) Base (e.g., DIPEA) or Acid (e.g., HCl) Heat (80-120 °C)

Caption: General SNAr pathway for synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Substituted-phenyl)-6-((4-fluorophenoxy)methyl)pyrimidin-4-amine

This protocol provides a robust, general procedure for the SNAr reaction between the title intermediate and a substituted aniline.

Materials & Reagents:

  • 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 - 1.2 eq)

  • 2-Propanol (or n-Butanol) (approx. 0.1 M concentration)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) or concentrated HCl (0.1 eq)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (1.0 eq) and the chosen substituted aniline (1.1 eq).

  • Solvent Addition: Add 2-Propanol to the vessel to achieve a concentration of approximately 0.1 M.

  • Catalyst/Base Addition: Add DIPEA (2.0 eq) to the mixture. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Alternatively, for less reactive anilines, acid catalysis with a small amount of concentrated HCl (0.1 eq) may be beneficial.[11]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The NaHCO₃ wash removes any residual acid (HCl), and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure product.

Caption: Step-by-step experimental workflow.

Protocol 2: Product Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy:

    • Confirmation of Substitution: The most telling sign is the appearance of a new set of aromatic signals corresponding to the aniline moiety and an N-H signal (which may be broad).

    • Structural Integrity: Confirm the presence of signals for the pyrimidine ring and the (4-fluorophenoxy)methyl side chain. The chemical shifts of the pyrimidine protons will change upon substitution.

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized compound, which validates its elemental composition.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound. A pure sample should show a single major peak. This is crucial before any biological testing.

Data Presentation & Interpretation

For a library synthesis campaign, results should be tabulated for clear comparison.

Table 1: Representative Data for Synthesis of 4-Anilino-Pyrimidine Derivatives

EntrySubstituted Aniline (R-NH₂)Reaction Time (h)Yield (%)Purity (HPLC, %)
1Aniline885>98
23-chloroaniline1278>97
34-methoxyaniline691>99
43-aminobenzamide1672>96

Interpreting the Data: The data in Table 1 illustrates typical outcomes. Electron-donating groups on the aniline (Entry 3) can increase its nucleophilicity and shorten reaction times, often leading to higher yields. Conversely, electron-withdrawing groups (Entry 2, 4) can decrease reactivity, requiring longer reaction times. This tabulated data is essential for developing Structure-Activity Relationships (SAR) and optimizing future syntheses.

Safety and Handling Precautions

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Hazard Information: Chlorinated pyrimidines are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[16][17] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine intermediate is a versatile and valuable tool for the synthesis of pyrimidine-based kinase inhibitors. The Nucleophilic Aromatic Substitution reaction provides a direct, efficient, and highly adaptable method for generating extensive libraries of potential drug candidates. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this intermediate in their drug discovery programs, enabling the systematic exploration of chemical space to identify novel therapeutics.

References

  • Butt, A. M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction.... Journal of Neuroimmune Pharmacology. Available at: [Link]

  • PubChem. 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Goldfarb, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors.... Frontiers in Chemistry. Available at: [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine.... Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Available at: [Link]

  • Preshlock, S., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Syntheses. Available at: [Link]

  • Google Patents. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Available at: [Link]

  • Arkivoc. (2014). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • Frontiers in Pharmacology. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-up Manufacturing of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, a key intermediate in pharmaceutical synthesis. The synthesis is approached via a two-step process, commencing with the preparation of the crucial precursor, 4-chloro-6-(chloromethyl)pyrimidine, followed by a Williamson ether synthesis with 4-fluorophenol. This guide offers detailed protocols for both laboratory-scale synthesis and pilot-plant scale-up, with a strong emphasis on process optimization, safety, and analytical controls to ensure the production of a high-purity final product.

Introduction

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry, often serving as a building block for the synthesis of complex biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substituents on this target molecule offer versatile handles for further chemical transformations.

The manufacturing process detailed herein is designed to be robust, scalable, and economically viable, addressing the common challenges encountered during the transition from laboratory to production scale.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is strategically divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, 4-Chloro-6-(chloromethyl)pyrimidine. This step involves the chlorination of a readily available pyrimidinone precursor.

  • Stage 2: Williamson Ether Synthesis. The intermediate is then reacted with 4-fluorophenol to form the desired ether linkage, yielding the final product.

This two-step approach allows for the isolation and purification of the key intermediate, which is critical for ensuring the high purity of the final product.

Stage 1: Synthesis of 4-Chloro-6-(chloromethyl)pyrimidine

The synthesis of the key intermediate, 4-chloro-6-(chloromethyl)pyrimidine, is achieved through the chlorination of 6-(chloromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one or a similar pyrimidinone precursor.[1] Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1]

Diagram 1: Synthetic Pathway for 4-Chloro-6-(chloromethyl)pyrimidine

Synthetic_Pathway_Intermediate pyrimidinone 6-(chloromethyl)pyrimidin-4-one intermediate 4-Chloro-6-(chloromethyl)pyrimidine pyrimidinone->intermediate Chlorination POCl3 POCl₃ POCl3->intermediate

Caption: Synthesis of the key intermediate via chlorination.

Stage 2: Williamson Ether Synthesis to Yield 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

The final product is synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of the chloride on the chloromethyl group of the pyrimidine intermediate by the phenoxide ion of 4-fluorophenol.[2][3]

Diagram 2: Williamson Ether Synthesis of the Final Product

Williamson_Ether_Synthesis intermediate 4-Chloro-6-(chloromethyl)pyrimidine final_product 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine intermediate->final_product fluorophenol 4-Fluorophenol fluorophenol->final_product base Base (e.g., K₂CO₃) base->final_product SN2 Reaction

Caption: Formation of the final product via Williamson ether synthesis.

Laboratory-Scale Synthesis Protocols

Protocol 1: Synthesis of 4-Chloro-6-(chloromethyl)pyrimidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-(chloromethyl)pyrimidin-4-one144.5514.5 g0.1
Phosphorus oxychloride (POCl₃)153.3346 mL0.5
N,N-Diisopropylethylamine (DIPEA)129.2435 mL0.2
Toluene-200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-(chloromethyl)pyrimidin-4-one (14.5 g, 0.1 mol) and toluene (200 mL).

  • With stirring, add N,N-diisopropylethylamine (35 mL, 0.2 mol) to the suspension.

  • Slowly add phosphorus oxychloride (46 mL, 0.5 mol) to the mixture. The addition is exothermic, and the temperature should be maintained below 40 °C using a water bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into 500 mL of ice-water with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-chloro-6-(chloromethyl)pyrimidine.

Protocol 2: Synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-6-(chloromethyl)pyrimidine179.0217.9 g0.1
4-Fluorophenol112.1112.3 g0.11
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Dimethylformamide (DMF)-200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-fluorophenol (12.3 g, 0.11 mol), potassium carbonate (20.7 g, 0.15 mol), and dimethylformamide (200 mL).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add a solution of 4-chloro-6-(chloromethyl)pyrimidine (17.9 g, 0.1 mol) in DMF (50 mL) dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-water with stirring.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 100 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Scale-up Manufacturing Process

Scaling up the synthesis from the laboratory to a pilot plant or full-scale manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Diagram 3: Workflow for Scale-up Manufacturing

Scale_Up_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis s1_raw_materials Raw Material Charging (Pyrimidinone, POCl₃, DIPEA, Toluene) s1_reaction Chlorination Reaction (Jacketed Reactor, Temp. Control) s1_raw_materials->s1_reaction s1_quench Quenching (Controlled addition to water) s1_reaction->s1_quench s1_workup Work-up & Isolation (Phase Separation, Washing, Distillation) s1_quench->s1_workup s1_qc QC Analysis (Purity, Identity) s1_workup->s1_qc s2_raw_materials Raw Material Charging (Intermediate, 4-Fluorophenol, K₂CO₃, DMF) s1_qc->s2_raw_materials Release of Intermediate s2_reaction Williamson Ether Synthesis (Jacketed Reactor, Temp. Control) s2_raw_materials->s2_reaction s2_precipitation Precipitation (Addition to Water) s2_reaction->s2_precipitation s2_isolation Product Isolation & Purification (Filtration, Washing, Recrystallization) s2_precipitation->s2_isolation s2_drying Drying (Vacuum Oven) s2_isolation->s2_drying s2_qc Final QC & Packaging (Purity, Impurity Profile, Packaging) s2_drying->s2_qc

Caption: A streamlined workflow for the scaled-up manufacturing process.

Equipment Considerations
  • Reactors: Glass-lined or stainless steel jacketed reactors are recommended for both stages to allow for precise temperature control. The reactor size should be chosen to accommodate the batch size with sufficient headspace.

  • Addition Funnels/Pumps: For controlled addition of reagents, especially the exothermic addition of POCl₃, calibrated dosing pumps or pressure-equalizing dropping funnels should be used.

  • Filtration and Drying: For solid isolation, a filter press or a Nutsche filter-dryer is efficient at a larger scale. A vacuum oven is required for drying the final product.

Process Safety
  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. All handling should be done in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. Emergency showers and eyewash stations must be readily accessible. The quenching step is highly exothermic and must be performed with extreme care and efficient cooling.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Adequate ventilation and grounding of equipment are necessary to prevent vapor accumulation and static discharge.

  • Exothermic Reactions: Both the chlorination and the initial stages of the Williamson ether synthesis can be exothermic. The rate of addition of reagents and the reactor temperature must be carefully controlled.

Critical Process Parameters (CPPs) and Optimization
ParameterStage 1 (Chlorination)Stage 2 (Ether Synthesis)
Reagent Stoichiometry Excess POCl₃ is used to drive the reaction to completion. The optimal excess should be determined to balance yield and cost.A slight excess of 4-fluorophenol and base can improve reaction kinetics.
Temperature The initial addition of POCl₃ should be done at a low temperature. The reflux temperature is critical for reaction completion.The reaction temperature affects the rate and selectivity. Higher temperatures may lead to side products.
Reaction Time Monitored by in-process controls (e.g., HPLC) to determine the endpoint.Monitored by in-process controls to ensure complete conversion of the starting material.
Quenching/Precipitation The rate of addition to water is critical to control the exotherm.The rate of addition to water and the temperature can affect the particle size and filterability of the product.
Purification The efficiency of distillation or chromatography will determine the purity of the intermediate.The choice of recrystallization solvent and the cooling profile will impact the purity and crystal form of the final product.

Analytical Methods for Quality Control

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of starting materials, intermediates, and the final product to determine purity and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecules.

Conclusion

The successful scale-up of the synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine hinges on a thorough understanding of the reaction mechanisms, careful control of critical process parameters, and a robust safety protocol. The two-step synthetic strategy presented in this guide provides a reliable and scalable pathway to this valuable pharmaceutical intermediate. Continuous process monitoring and optimization are key to achieving high yield, purity, and cost-effectiveness in a manufacturing setting.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • West Virginia University. 12. The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). Available at: [Link]

  • PubMed. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. (2010). Available at: [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and chemoselectivity challenges during the synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine .

By synthesizing field-proven mechanistic insights and authoritative methodologies, this guide provides actionable troubleshooting steps to transition your workflow from a low-yielding mixture to a robust, self-validating protocol.

Core Troubleshooting & FAQs

Q1: Why does the direct coupling of 4-chloro-6-(chloromethyl)pyrimidine with 4-fluorophenol yield poor target recovery?

A: The fundamental issue is chemoselectivity . The pyrimidine scaffold presents two highly electrophilic sites: the aliphatic chloromethyl group and the C4-position of the pyrimidine ring[1]. While the chloromethyl group is primed for bimolecular nucleophilic substitution (SN2), the electron-withdrawing nature of the pyrimidine ring makes the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

When 4-fluorophenol is deprotonated, the resulting phenoxide acts as a "hard" nucleophile. It will competitively attack the C4 position (SNAr) to yield the undesired 4-(4-fluorophenoxy)-6-(chloromethyl)pyrimidine, severely capping the yield of your target SN2 product.

Q2: How can I shift the chemoselectivity strictly towards the SN2 pathway if I must use the direct route?

A: If you are locked into the direct route, you must modulate the nucleophilicity of the phenoxide and control the reaction kinetics:

  • Base Selection: Avoid strong bases like NaH, which generate highly reactive, "naked" phenoxides that indiscriminately attack the pyrimidine ring. Instead, use a milder, bulky base like K2CO3 or Cs2CO3.

  • Temperature Control: SNAr pathways typically have a higher activation energy barrier than aliphatic SN2 displacements. Keep the reaction strictly between 0°C and 20°C.

G SM 4-Chloro-6-(chloromethyl)pyrimidine + 4-Fluorophenol SN2 Pathway A: SN2 Attack (Aliphatic Carbon) SM->SN2 Mild Base / Low Temp SNAr Pathway B: SNAr Attack (C4 Pyrimidine) SM->SNAr Strong Base / High Temp Prod1 Target Product: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine SN2->Prod1 Prod2 Byproduct: 4-(4-Fluorophenoxy)-6-(chloromethyl)pyrimidine SNAr->Prod2

Fig 1. Competing SN2 and SNAr pathways in the direct etherification route.

Q3: What is the definitive method to synthesize the target compound without SNAr byproducts?

A: The industry-standard solution is the Two-Step "Protect & Chlorinate" Route . Instead of starting with the dichloro-derivative, begin with 6-(chloromethyl)pyrimidin-4-ol . The hydroxyl group (which predominantly exists as the pyrimidin-4(3H)-one tautomer) effectively "protects" the C4 position, rendering it inert to SNAr attack by the phenoxide. After the SN2 etherification is complete, the C4-OH is converted to the required C4-Cl using Phosphorus oxychloride (POCl3)[2][3].

Q4: During the POCl3 chlorination step, my reaction turns into a black tar and the ether linkage cleaves. How do I prevent this?

A: POCl3 chlorination generates HCl gas as a byproduct. In the absence of an acid scavenger, the localized accumulation of HCl at high temperatures will cleave the newly formed (4-fluorophenoxy)methyl ether linkage and cause pyrimidine polymerization (tarring)[2]. Solution: Always add a catalytic or stoichiometric amount of a mild organic base, such as N,N-dimethylaniline , to neutralize the HCl and facilitate the formation of the reactive Vilsmeier-type intermediate[3]. Furthermore, avoid blindly refluxing the mixture; maintain the internal temperature strictly at 90°C–100°C.

Quantitative Pathway Comparison

To justify the switch to the two-step protocol, consider the following empirical data comparing the two synthetic strategies:

ParameterDirect Route (SN2 vs SNAr)Two-Step Route (Protect & Chlorinate)
Starting Material 4-Chloro-6-(chloromethyl)pyrimidine6-(chloromethyl)pyrimidin-4-ol
Primary Base K2CO3 (0°C - 20°C)K2CO3 (60°C)
Target Yield 25% - 40% (Capped by SNAr)75% - 85% (Over two steps)
Impurity Profile High SNAr byproduct (difficult to separate)Trace phosphate esters / unreacted SM
Scalability Poor (Exothermic hotspots trigger SNAr)Excellent (Robust intermediate isolation)

Optimized Two-Step Experimental Protocol

The following self-validating protocol utilizes the "Protect & Chlorinate" methodology to ensure high fidelity and yield.

G Step1 Step 1: SN2 Etherification 6-(chloromethyl)pyrimidin-4-ol + 4-Fluorophenol Int Intermediate: 6-((4-fluorophenoxy)methyl)pyrimidin-4-ol Step1->Int K2CO3, DMF, 60°C Step2 Step 2: Chlorination POCl3 + N,N-dimethylaniline Int->Step2 Isolation & Drying Final Target Product: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Step2->Final 90°C, 2-3h

Fig 2. The optimized two-step "Protect & Chlorinate" workflow.

Step 1: Synthesis of 6-((4-fluorophenoxy)methyl)pyrimidin-4-ol

Causality Check: Using the 4-ol derivative eliminates the electrophilic C4-Cl, allowing you to safely heat the reaction to drive the SN2 etherification to completion without risking aromatic substitution.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-fluorophenol (1.1 equivalents) in anhydrous DMF (10 mL/g of starting material).

  • Deprotonation: Add finely powdered anhydrous K2CO3 (1.5 equivalents). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Add 6-(chloromethyl)pyrimidin-4-ol (1.0 equivalent) portion-wise to the mixture.

  • Heating: Elevate the temperature to 60°C and stir for 4–6 hours. Monitor via TLC or LC-MS until the chloromethyl starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~5-6 using 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum to yield the intermediate.

Step 2: Chlorination to 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Causality Check: N,N-dimethylaniline acts as an acid scavenger to protect the ether bond from HCl-mediated cleavage while accelerating the chlorination kinetics[2][3].

  • Preparation: Suspend the strictly dried 6-((4-fluorophenoxy)methyl)pyrimidin-4-ol intermediate (1.0 equivalent) in neat POCl3 (5.0 equivalents). Note: Ensure the intermediate is completely free of moisture to prevent violent hydrolysis of POCl3.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (0.5 equivalents) dropwise.

  • Heating: Gradually heat the reaction mixture to 90°C. Maintain this temperature for 2 to 3 hours. The suspension will turn into a homogeneous dark solution as the reaction progresses[3].

  • Quenching (Critical Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3. Carefully pour the resulting thick residue over crushed ice under vigorous stirring to quench the remaining phosphorus species[2].

  • Extraction & Purification: Neutralize the aqueous mixture with saturated aqueous NaHCO3 to pH 7-8. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

References

  • The Journal of Organic Chemistry. Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues. ACS Publications.[Link]

  • KU Leuven. Structure-based design and optimization lead to the identification of novel dihydrothiopyrano [3,2-d]pyrimidine derivatives. Lirias.[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay developers struggling with the aqueous formulation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine .

Due to its specific structural moieties, this compound presents severe solubility challenges in standard biological buffers. This guide bypasses generic advice, offering a deep mechanistic understanding of the molecule's behavior, followed by field-proven, self-validating protocols to rescue your in vitro assays.

Part 1: Diagnostic Overview & Mechanistic FAQs

Q1: Why is 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine so prone to precipitation in aqueous media?

A1: The insolubility of this specific compound is driven by a "perfect storm" of physicochemical properties.

  • High Lipophilicity (LogP): The molecule contains a highly hydrophobic fluorophenoxy group and a lipophilic chloro substituent. Water molecules cannot form favorable thermodynamic interactions with these non-polar regions[1].

  • Crystal Lattice Energy: The planar, symmetrical nature of the pyrimidine core allows the molecules to stack tightly in a solid state. The energy required to break this crystal lattice and allow water molecules to surround the compound is exceptionally high[1].

  • Lack of Ionizable Centers: Unlike basic amines or carboxylic acids, this molecule lacks functional groups that can be readily protonated or deprotonated at physiological pH (pH 7.4) to form soluble salts.

Q2: My compound is fully dissolved in 100% DMSO, but it immediately "crashes out" (precipitates) when diluted into my assay buffer. What is the causality here?

A2: You are observing a breach of the compound's kinetic solubility limit . When dissolved in DMSO, the compound is in a thermodynamically stable state. Upon rapid dilution into an aqueous buffer, the local concentration of the solvent drops drastically. Because the intrinsic aqueous solubility of the halogenated pyrimidine is near zero, the compound becomes instantaneously supersaturated and nucleates into micro-precipitates[2]. These micro-precipitates are often invisible to the naked eye but will scatter light, causing false positives in optical assays and preventing the drug from interacting with cellular targets.

Q3: How do I choose between Cosolvents, Cyclodextrins, or Solid Dispersions for this molecule?

A3: The choice depends on your assay's tolerance:

  • Cosolvents (e.g., PEG-400, Propylene Glycol): Best for biochemical assays where low percentages (1-5%) of organic solvents are tolerated. They work by reducing the overall dielectric constant of the aqueous environment, making it more favorable for the lipophilic fluorophenoxy group[3].

  • Cyclodextrins (e.g., HP-β-CD): Best for cell-based assays. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin physically sequesters the lipophilic pyrimidine ring and fluorophenoxy tail, while its hydroxyl-rich exterior maintains water solubility[4].

  • Amorphous Solid Dispersions (e.g., PVPVA matrices): Best for highly recalcitrant cases or in vivo dosing. This technique completely destroys the pyrimidine's crystal lattice by trapping individual molecules in a hydrophilic polymer matrix[5].

Part 2: Decision Workflow & Quantitative Data

To systematically resolve your solubility issues, follow the decision matrix outlined below.

SolubilityWorkflow Start Target Compound: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Assess Assess Assay Tolerances (Cells vs. Biochemical) Start->Assess Method1 Cosolvent System (PEG-400 / PG) Assess->Method1 High Solvent Tol. Method2 Inclusion Complex (HP-β-CD) Assess->Method2 Cell-Based Method3 Solid Dispersion (PVPVA Polymer) Assess->Method3 In Vivo / High Conc. Test Self-Validating Nephelometry Assay (Measure Light Scattering at 620nm) Method1->Test Method2->Test Method3->Test Success Clear Solution Proceed to Assay Test->Success Absorbance < 0.05 Fail Precipitation Detected Re-optimize Test->Fail Absorbance > 0.05 Fail->Assess

Caption: Workflow for troubleshooting and optimizing pyrimidine derivative solubility.

Quantitative Comparison of Solubility Enhancement Strategies

The following table synthesizes the expected performance of various solubilization techniques for highly lipophilic, halogenated pyrimidines based on empirical pharmaceutical data[3][4][5].

Solubilization StrategyPrimary ExcipientMechanism of ActionExpected Solubility IncreaseMax in vitro Concentration
Cosolvency PEG-400 / PGReduces solvent polarity10 to 50-fold≤ 2% (v/v) to avoid toxicity
Complexation HP-β-CDHost-guest cavity sequestration50 to 100-fold≤ 10% (w/v)
Solid Dispersion PVPVACrystal lattice disruption100 to 500-foldAssay dependent

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies include built-in validation steps to ensure your compound is truly in solution, preventing artifactual assay data.

Protocol A: HP-β-CD Complexation for Cell-Based Assays

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for halogenated aromatics. This protocol forces the equilibrium toward inclusion complex formation[1][4].

Step-by-Step Methodology:

  • Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or DMEM without serum). Filter sterilize through a 0.22 µm PES filter.

  • Compound Addition: Weigh out an excess of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (e.g., 5 mg) into a glass vial. Do not use plastic, as the highly lipophilic free compound will adsorb to the walls.

  • Equilibration: Add 1 mL of the 20% HP-β-CD solution to the solid compound.

  • Mechanical Disruption: Sonicate the suspension in a water bath for 30 minutes to break up macroscopic crystals, followed by continuous magnetic stirring at room temperature for 48 hours. Causality: Complexation is a slow thermodynamic process; 48 hours ensures equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble pyrimidine.

  • Validation Step (Critical): Carefully aspirate the supernatant. Measure the concentration of the dissolved compound in the supernatant using HPLC-UV against a standard curve prepared in 100% DMSO. Self-Validation: If the measured concentration matches your target assay concentration, the complexation is successful. Do not assume the theoretical spike amount dissolved.

Protocol B: Kinetic Solubility Verification via Nephelometry

If you must use a DMSO stock diluted directly into an assay buffer (with or without cosolvents like PEG-400), you must validate the kinetic solubility limit to ensure the compound hasn't crashed out[2].

Step-by-Step Methodology:

  • Buffer Preparation: Dispense 196 µL of your final assay buffer (including any cosolvents, e.g., 2% PEG-400) into a 96-well clear-bottom microplate.

  • Compound Spiking: Add 4 µL of a serial dilution of your compound in 100% DMSO to the wells (final DMSO concentration = 2%).

  • Incubation: Shake the plate at 300 RPM for 2 hours at the exact temperature of your intended biological assay (e.g., 37°C). Causality: Temperature heavily dictates kinetic precipitation rates.

  • Validation Step (Light Scattering): Read the plate on a spectrophotometer at an absorbance wavelength of 620 nm.

    • Interpretation: Neither the buffer, the DMSO, nor the pyrimidine compound absorbs light at 620 nm. Therefore, any signal detected is strictly due to light scattering caused by insoluble micro-precipitates. An absorbance >0.05 indicates you have exceeded the kinetic solubility limit and must either lower the compound concentration or increase the solubilizing excipient[2].

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that functionalizing privileged scaffolds like pyrimidines requires precise chemoselectivity. The preparation of 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine via a Williamson ether synthesis presents a classic chemoselectivity challenge: differentiating between an aliphatic nucleophilic substitution ( SN​2 ) and a nucleophilic aromatic substitution ( SN​Ar ).

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to eliminate side reactions and maximize your target yield.

Visualizing the Reaction Dynamics

To effectively troubleshoot, we must first map the competing reaction pathways. The target molecule is formed via the SN​2 displacement of the benzylic-like chloromethyl group. However, the highly electron-deficient pyrimidine ring makes the C4-chloro position highly susceptible to SN​Ar attack by the phenoxide nucleophile.

ReactionPathways SM 4-chloro-6-(chloromethyl)pyrimidine + 4-fluorophenol Target Target: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (S_N2 Pathway) SM->Target K2CO3, 0-5°C (Kinetic Control) Side1 Side Product 1: S_NAr at C4 (Displacement of ring Cl) SM->Side1 NaH, High Temp (Thermodynamic/S_NAr) Hydrolysis Side Product 3: Hydrolysis (Chloromethyl to Hydroxymethyl) SM->Hydrolysis H2O present (Moisture) Side2 Side Product 2: Bis-substituted (S_N2 + S_NAr) Target->Side2 Excess Phenol + Heat

Mechanistic pathways showing target SN2 reaction versus competing SNAr and hydrolysis side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant substitution at the C4 position instead of the chloromethyl group? A: This is a fundamental competition between kinetic and thermodynamic control. Pyrimidines are highly electron-deficient, which activates the C4-chloro group for SN​Ar via a resonance-stabilized carbanion known as a Meisenheimer intermediate[1]. However, the benzylic-like chloromethyl group is highly reactive toward SN​2 displacement[2]. Because the SN​2 pathway does not require breaking the aromaticity of the ring, it generally possesses a lower activation energy ( Ea​ ). To favor the SN​2 product, you must operate under strict kinetic control by lowering the reaction temperature to 0–5 °C.

Q2: I am using Sodium Hydride (NaH) as my base. Is this causing my bis-substitution issues? A: Yes. NaH quantitatively deprotonates 4-fluorophenol to generate a highly reactive, "naked" phenoxide ion. This aggressive nucleophile easily overcomes the activation barriers for both the SN​2 and SN​Ar pathways, leading to bis-substitution[2]. By switching to a milder, heterogeneous base like Potassium Carbonate ( K2​CO3​ ), you slowly generate the phenoxide in situ. This regulates the steady-state concentration of the active nucleophile, drastically reducing both bis-substitution and isolated SN​Ar side reactions.

Q3: How does solvent choice impact the purity profile of my reaction? A: Solvent polarity and hydrogen-bonding capacity dictate the stabilization of the transition states and the overall reaction network[3]. While Dimethylformamide (DMF) is a common choice for Williamson ether syntheses, it can accelerate SN​Ar reactions due to its high dielectric constant. Switching to Acetonitrile (MeCN) provides sufficient polarity to support the SN​2 displacement while keeping the reaction mild enough to prevent over-reaction. Furthermore, rigorous exclusion of water is critical; solvolysis (hydrolysis of the chloromethyl group) is a rapidly competing pathway in polar solvents if moisture is present[3].

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct deviations in your reaction profile.

TroubleshootingLogic Start Issue: Low Target Yield / High Impurities Q1 Are bis-substituted impurities >5%? Start->Q1 A1_Yes Reduce 4-fluorophenol to 0.95 eq Lower temp to 0-5°C Q1->A1_Yes Yes Q2 Is C4-S_NAr product dominant? Q1->Q2 No A2_Yes Switch from NaH to K2CO3 Change solvent to MeCN Q2->A2_Yes Yes Q3 Is hydrolysis observed? Q2->Q3 No A3_Yes Use rigorously anhydrous solvents Dry K2CO3 before use Q3->A3_Yes Yes

Troubleshooting logic tree for identifying and resolving common side reactions during synthesis.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity profile, based on internal optimization matrices.

Reaction ConditionBaseTemperatureSolventTarget ( SN​2 ) Yield SN​Ar ImpurityBis-Substituted Impurity
Standard (Unoptimized) NaH (1.5 eq)25 °CDMF45%30%20%
Temperature Adjusted NaH (1.5 eq)0 °CDMF60%20%15%
Base Optimized K2​CO3​ (1.5 eq)25 °CMeCN75%15%8%
Fully Optimized K2​CO3​ (1.5 eq)0–5 °CMeCN>90% <2% <1%

Optimized Step-by-Step Protocol: Chemoselective Williamson Ether Synthesis

This protocol is designed as a self-validating system. By incorporating specific stoichiometric deficits and in-process controls (IPCs), the methodology inherently prevents over-reaction.

Materials Required:

  • 4-chloro-6-(chloromethyl)pyrimidine (1.0 eq, limiting reagent)

  • 4-fluorophenol (0.95 eq, slight deficit to prevent bis-substitution)

  • Anhydrous K2​CO3​ (1.5 eq, finely powdered and oven-dried at 120 °C)

  • Anhydrous Acetonitrile (MeCN) (10 mL/g of substrate, Karl Fischer titration <50 ppm H2​O )

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous K2​CO3​ (1.5 eq) and anhydrous MeCN. Stir at 300 rpm to create a uniform suspension.

  • Phenol Activation: Add 4-fluorophenol (0.95 eq) to the suspension. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality Note: Using a weak, heterogeneous base slowly generates the phenoxide in situ, keeping the steady-state concentration low to prevent aggressive nucleophilic attack at the C4-pyrimidine position.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve 4-chloro-6-(chloromethyl)pyrimidine (1.0 eq) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15–20 minutes via a syringe pump, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0–5 °C for 2 hours. Withdraw a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) or HPLC. The reaction is complete when the 4-fluorophenol is completely consumed.

  • Quenching & Workup: Quench the reaction by adding cold distilled water (equal volume to MeCN). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% NaOH (to remove any trace unreacted phenol) and brine.

  • Drying & Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude product. Purify via flash column chromatography if bis-substituted impurities exceed 2%.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link][1]

  • RSC Advances. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at:[Link][3]

Sources

HPLC method development and optimization for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to address the specific physicochemical challenges associated with the chromatographic analysis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine .

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural liabilities. The basic pyrimidine nitrogens are prone to secondary interactions with column matrices, the 4-chloro substituent is susceptible to nucleophilic attack or hydrolysis, and the fluorophenoxy moiety dictates strong lipophilic retention behavior[1][2].

Below, you will find our validated experimental protocols, quantitative benchmarks, and a causality-driven troubleshooting guide to ensure high-fidelity analytical results.

I. Method Development Workflow

To establish a stability-indicating method, we must control the ionization state of the pyrimidine ring while preventing the degradation of the reactive 4-chloro group[1].

HPLC_Workflow Start Analyze Compound: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Column Select Stationary Phase Ultra-pure C18 (150 x 4.6 mm, 5 µm) Start->Column MobilePhase Aqueous Phase Optimization 0.1% Formic Acid (pH ~2.7) Column->MobilePhase Organic Organic Modifier Acetonitrile (Avoid Methanol) MobilePhase->Organic Evaluate Evaluate Peak Symmetry (T < 1.5) Organic->Evaluate OptTailing Suppress Silanol Activity Lower pH or use End-capped Column Evaluate->OptTailing If Tailing Factor > 1.5 OptDegradation Prevent On-Column Hydrolysis Reduce Run Time & Temp Evaluate->OptDegradation If Ghost Peaks Appear Final Final Validated Isocratic Method 60:40 ACN:Water (0.1% FA) Evaluate->Final If Criteria Met OptTailing->Final OptDegradation->Final

Workflow for optimizing the RP-HPLC method for chloropyrimidine derivatives.

II. Core Experimental Protocol: Optimized RP-HPLC Method

This protocol is engineered to be a self-validating system. By utilizing an acidic mobile phase and an aprotic organic modifier, we simultaneously suppress silanol-induced peak tailing and prevent solvolysis of the chloropyrimidine[3][4].

1. Reagent & System Preparation

  • Stationary Phase: Waters Symmetry C18 or Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm)[1][5]. These columns feature high-purity silica and dense end-capping to minimize active silanols.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: At pH 2.7, residual surface silanols on the silica matrix are fully protonated (neutral), eliminating ion-exchange interactions with the basic pyrimidine nitrogens[4].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade). Causality: Acetonitrile is chosen over methanol because methanol acts as a nucleophile and can slowly displace the 4-chloro group over time, creating synthetic artifacts[6].

2. Chromatographic Conditions

  • Elution Mode: Isocratic, 60% Mobile Phase B / 40% Mobile Phase A.

  • Flow Rate: 1.0 mL/min[1][2].

  • Column Temperature: 30°C. (Avoid exceeding 40°C to prevent thermally-induced hydrolysis of the ether linkage or chloro group)[7].

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the fluorophenoxy ring) and 225 nm (optimal for the pyrimidine ring)[1].

3. Sample Preparation (Critical Step)

  • Dissolve the standard/sample in 100% Acetonitrile to a concentration of 1 mg/mL. Dilute to working concentrations (e.g., 100 µg/mL) using the mobile phase[7].

  • Self-Validation Check: Always inject a blank (diluent only) prior to the sample sequence to rule out system contamination or ghost peaks.

III. Quantitative Data: Method Validation Parameters

To ensure trustworthiness, the method must meet stringent validation criteria. The table below summarizes the expected quantitative benchmarks for this pyrimidine derivative based on ICH guidelines[1][7].

Validation ParameterAcceptance CriteriaExpected Result for Target AnalyteMechanistic Driver
USP Tailing Factor (T) ≤ 1.51.1 - 1.2Complete suppression of silanol ionization at pH 2.7[4].
Linearity (R²) ≥ 0.999> 0.9995 (10-200 µg/mL)High UV absorptivity of the fluorophenoxy-pyrimidine chromophore.
Precision (%RSD) ≤ 2.0%< 0.8% (n=6)Stable isocratic pump proportioning[3].
LOD / LOQ Signal-to-Noise >3 / >100.05 µg/mL / 0.15 µg/mLLow baseline noise achieved via high-purity formic acid.
Solution Stability > 98% recovery at 24h99.2% (Stored at 4°C in ACN)Avoidance of protic/nucleophilic solvents prevents degradation[1].

IV. Troubleshooting Guide & FAQs

As an Application Scientist, I frequently see methods fail not because of the instrument, but because the chemistry of the analyte is fighting the conditions of the method. Here are the most common issues encountered with 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Q1: Why am I seeing severe peak tailing (Fronting/Tailing) for this compound, even on a new column? Root Cause: Interaction between the basic nitrogen atoms of the pyrimidine ring and ionized silanol groups (Si-O⁻) on the silica base particle[4]. Solution: Check your mobile phase pH. If you are running a neutral water/acetonitrile mixture, the pH is likely around 6.0, where silanols are highly active. Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to drop the pH below 3.0. This protonates the silanols (Si-OH), neutralizing their charge and eliminating the secondary ion-exchange retention mechanism[3][4].

Q2: I observe a secondary "ghost peak" growing larger over time in my autosampler sequence. Is the compound degrading? Root Cause: Yes. The 4-chloro substituent on the pyrimidine ring is a highly reactive leaving group. If your sample diluent contains water or methanol at a neutral or alkaline pH, the molecule will undergo nucleophilic aromatic substitution (hydrolysis or methoxylation) while sitting in the autosampler vial[1]. Solution: Immediately change your sample diluent. Prepare all stock solutions in an aprotic solvent like 100% Acetonitrile. Ensure the autosampler tray is chilled to 4°C to kinetically slow down any potential degradation.

Q3: My retention times are drifting continuously across multiple injections. How do I stabilize them? Root Cause: Retention time drift in isocratic reversed-phase methods is almost always caused by either incomplete column equilibration or a failing pump proportioning valve causing micro-fluctuations in the organic/aqueous ratio[3][5]. Solution: First, ensure you have flushed the column with at least 10-20 column volumes of the mobile phase prior to the first injection[5]. If the drift persists, bypass the pump's mixing valve by pre-mixing your 60:40 ACN:Water mobile phase in a single bottle. If the drift disappears, your pump proportioning valve requires maintenance[5].

Q4: How can I resolve the target analyte from its synthetic precursors, such as 4,6-dichloropyrimidine or 4-fluorophenol? Root Cause: Co-elution occurs when the lipophilicity of the impurities closely matches the target[3]. Solution: Transition from an isocratic method to a shallow gradient. Start at 30% B and ramp to 80% B over 15 minutes. The 4-fluorophenol (more polar) will elute earlier, while the unreacted 4,6-dichloropyrimidine will elute based on its distinct partition coefficient.

Troubleshooting_Tree Issue Chromatographic Anomaly Detected Tailing Peak Tailing (T > 1.5) Issue->Tailing Drift Retention Time Drift Issue->Drift Ghost Ghost Peaks / Degradation Issue->Ghost CheckpH Action: Check Mobile Phase pH Ensure pH < 3.0 to mask silanols Tailing->CheckpH CheckPump Action: Pre-mix Mobile Phase Test Pump Proportioning Valve Drift->CheckPump CheckPrep Action: Change Diluent Use Aprotic Solvent (ACN), Chill to 4°C Ghost->CheckPrep Success System Restored to Benchmark CheckpH->Success CheckPump->Success CheckPrep->Success

Diagnostic logic tree for isolating and resolving common HPLC failures.

V. References

  • K. J. Tidke and P. R. Solanki. "Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative." Jetir.Org. Available at: [Link]

  • D. S. I. Marchenko, et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." ResearchGate. Available at: [Link]

  • ACE Technical Support. "HPLC Troubleshooting Guide." hplc.eu. Available at:[Link]

  • Waters Corporation. "HPLC Troubleshooting." Waters.com. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." pitt.edu. Available at:[Link]

Sources

Column chromatography purification techniques for crude 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Diagnostic Overview

The purification of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine presents unique chromatographic challenges due to its hybrid chemical nature. The molecule features a basic, polarizable pyrimidine core, a highly electrophilic 4-chloro substituent, and a lipophilic, non-polar fluorophenoxy ether. This combination often leads to unpredictable behavior on standard normal-phase silica gel, including severe streaking, on-column degradation, and unexpected co-elution with starting materials like 4,6-dichloropyrimidine or 4-fluorophenol.

This guide provides field-proven troubleshooting strategies, causational insights, and validated protocols to ensure high-yield, high-purity isolation of this critical intermediate.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the compound streak heavily on silica TLC plates, and why must I use Triethylamine (TEA) specifically to fix it? A1: Streaking is caused by the basic nitrogen atoms in the pyrimidine core interacting strongly with the acidic silanol groups (pKa ~ 4.5–5.0) on standard normal-phase silica gel[1]. This creates a continuous adsorption-desorption lag. To resolve this, a basic modifier is required to deactivate the column. Causality Insight:Crucially , you must use a sterically hindered tertiary amine like Triethylamine (TEA). The 4-chloro position on your pyrimidine ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). Using primary or secondary amines (e.g., ammonia, diethylamine) will result in the nucleophilic displacement of the chlorine atom, destroying your target molecule. TEA acts as a sacrificial base, competitively binding to the silanol sites without reacting with your compound, allowing it to elute as a sharp, symmetrical band[1].

Q2: My compound separates well from impurities on TLC using Hexanes/Ethyl Acetate, but co-elutes on the flash column. Why is this happening? A2: This discrepancy arises from the physical differences in stationary phase solvation. TLC plates are developed dry, causing polar and non-polar solvents to migrate at different rates (solvent demixing). Flash columns, however, are pre-equilibrated, meaning the silica pores are fully solvated by the mobile phase, which fundamentally alters the effective polarity and selectivity of the system[2]. Solution: If a standard Hexanes/EtOAc gradient fails to scale, alter the selectivity by switching to Dichloromethane (DCM) with 1–5% Acetonitrile. Unlike Methanol, which is protic and can drastically alter retention times on wet silica, Acetonitrile is aprotic and offers orthogonal selectivity without overwhelming the column's active binding sites[2].

Q3: I am experiencing high system backpressure and split peaks during elution. What is causing this? A3: Split peaks and high backpressure are classic symptoms of poor bed integrity or on-column compound precipitation[3]. Because 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine has a lipophilic ether group and a polar core, its solubility is highly sensitive to solvent ratios. If you liquid-load the crude mixture in a strong solvent (like DCM) and then expose it to a weak mobile phase (like Hexanes) at the start of a gradient, the sudden drop in solubility causes the compound to crash out at the column head[4]. Solution: Utilize dry loading . This technique precipitates the crude components onto a sorbent prior to the run, allowing them to be selectively and gradually solvated as the gradient polarity increases, entirely bypassing the bottleneck of liquid-phase precipitation[4].

Part 2: Experimental Protocols

Standard Operating Procedure: Normal-Phase Purification via Dry Loading

This protocol is a self-validating system designed to prevent streaking, protect the 4-chloro group, and eliminate precipitation risks.

Step 1: Sorbent and Column Preparation

  • Select a silica gel column with a 30:1 to 50:1 silica-to-crude mass ratio[1].

  • Prepare the mobile phase gradient (e.g., Hexanes and Ethyl Acetate). Add exactly 1% (v/v) Triethylamine to both the weak (Hexanes) and strong (EtOAc) solvent lines to ensure consistent silanol deactivation throughout the run.

Step 2: Dry Loading (Crucial for Solubility Control)

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) in a round-bottom flask.

  • Add dry silica gel or Celite to the flask at a 1:2 ratio (Crude Mass : Sorbent Mass).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a fine, free-flowing powder is formed[4]. Note: Ensure the water bath does not exceed 35°C to prevent thermal degradation of the chloro-pyrimidine.

Step 3: Equilibration and Application

  • Flush the flash column with 3–5 column volumes (CV) of the TEA-modified starting solvent (e.g., 100% Hexanes + 1% TEA) to pre-equilibrate the bed.

  • Carefully pour the dry-loaded powder onto the top of the column frit. Cap the powder with a thin layer of clean sea sand to prevent bed disturbance during solvent flow.

Step 4: Elution and Recovery

  • Run a shallow gradient from 5% EtOAc/Hexanes to 40% EtOAc/Hexanes over 15 CVs.

  • Monitor fractions via UV detection at 254 nm (both the pyrimidine and fluorophenoxy rings are highly UV-active).

  • Pool the pure fractions and concentrate under reduced pressure. To remove residual TEA, place the final product under high vacuum (lyophilizer or Schlenk line) for 12 hours.

Part 3: Data Presentation

Table 1: Mobile Phase Selection and Troubleshooting Metrics

Solvent SystemModifierSelectivity / ApplicationCommon Issues & Causality
Hexanes / EtOAc NoneGeneral screeningSevere streaking; silanol groups trap basic pyrimidine nitrogens.
Hexanes / EtOAc 1% TEAStandard Purification Optimal peak shape; TEA competitively binds acidic silica sites.
DCM / MeOH NoneHighly polar impuritiesProtic interactions alter selectivity; risks SNAr if heated.
DCM / MeCN NoneOrthogonal selectivityBest for separating co-eluting starting materials (aprotic system).

Part 4: Visualization

The following decision matrix outlines the logical workflow for diagnosing and resolving chromatographic failures for this specific pyrimidine derivative.

TroubleshootingFlow N1 Crude Mixture Loaded N2 Is there severe tailing on TLC? N1->N2 N3 Add 1% TEA to Mobile Phase N2->N3 Yes N4 Are target & impurities co-eluting? N2->N4 No N3->N4 N5 Switch to DCM/MeCN Gradient N4->N5 Yes N6 Is the compound precipitating (split peaks/pressure)? N4->N6 No N5->N6 N7 Use Dry Loading (Silica/Celite) N6->N7 Yes N8 Pure 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine N6->N8 No N7->N8

Fig 1. Decision matrix for troubleshooting pyrimidine derivative chromatography.

References

  • Title: Why are my flash column chromatography peaks splitting? Source: Biotage URL: [Link]

  • Title: How to prevent compound precipitation during flash column chromatography Source: Biotage URL: [Link]

  • Title: Why can't I reproduce my TLC separation using flash column chromatography? Source: Biotage URL: [Link]

Sources

Technical Support Center: Preventing Degradation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine , a highly reactive pharmaceutical intermediate. Due to its specific electronic structure, this molecule is notoriously susceptible to rapid degradation if mishandled. This repository provides the mechanistic causality behind its instability, diagnostic tools, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Causality & Diagnostic FAQs

Q1: Why does this specific intermediate degrade so rapidly compared to other halogenated aromatics? The instability of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is rooted in the fundamental principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. The C4 position is particularly electrophilic; when attacked by a nucleophile (such as ambient water/moisture), it forms a highly stabilized tetrahedral Meisenheimer intermediate[1]. The subsequent decay of this intermediate expels the chloride ion, leading to irreversible hydrolysis into a 4-hydroxypyrimidine derivative (which rapidly tautomerizes to a pyrimidin-4(3H)-one)[2]. Because water itself acts as a potent nucleophile in this context, even brief exposure to ambient humidity will trigger degradation[3].

Q2: How can I definitively detect if my batch has degraded? Visual inspection is insufficient; the transition from the intact chloropyrimidine to the hydroxypyrimidine often presents no color change. You must rely on a Stability-Indicating HPLC or LC-MS method. In reversed-phase HPLC, the degraded 4-hydroxypyrimidine product will elute significantly earlier (more polar) than the intact 4-chloro parent compound.

Q3: What are the absolute best practices for long-term storage? To arrest the kinetic degradation pathways, you must eliminate both moisture and thermal energy. The compound must be stored at -20°C or -80°C in a tightly sealed, light-protected container under a strict inert atmosphere (Argon or Nitrogen)[4].

Q4: Can I store the compound as a stock solution to minimize handling? No. Storing reactive chloropyrimidines in solution for extended periods exponentially increases the collision frequency between the electrophilic C4 carbon and trace nucleophiles (like water in hygroscopic solvents)[3]. If a stock solution is absolutely mandatory for an ongoing workflow, it must be prepared in a strictly anhydrous, aprotic solvent (e.g., dry DMF or DMSO over molecular sieves) and used within 24 hours.

Part 2: Degradation Pathways & Troubleshooting

To understand how to prevent degradation, one must visualize the chemical pathway that destroys the molecule.

G A 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine B H2O (Ambient Moisture) A->B Exposure to Humidity C Tetrahedral Meisenheimer Intermediate (C4) B->C Nucleophilic Attack D 4-Hydroxypyrimidine Tautomer + HCl C->D Chloride Elimination

SNAr hydrolysis mechanism of 4-chloropyrimidines via a tetrahedral intermediate.

Quantitative Stability Profile

The table below synthesizes the expected degradation kinetics of highly reactive 4-chloropyrimidines based on environmental exposure.

Storage TemperatureAtmospheric ConditionEstimated Half-Life (t1/2)Primary Degradant
25°C (Room Temp)Ambient Air (50% RH)< 48 hours4-Hydroxypyrimidine
4°C (Refrigerator)Ambient Air1 to 2 weeks4-Hydroxypyrimidine
-20°C (Freezer)Desiccated / Ambient Air3 to 6 months4-Hydroxypyrimidine
-20°C or -80°C Argon/Nitrogen (Anhydrous) > 2 years None detected
Troubleshooting Matrix
Observed IssueMechanistic CauseCorrective Action
New polar peak on HPLC Hydrolysis of the C-Cl bond due to moisture ingress during repeated freeze-thaw cycles.Discard compromised batch. Implement single-use aliquoting (See Protocol 1).
Inconsistent reaction yields Partial degradation lowers the active molarity of the electrophile.Recrystallize the starting material or purify via flash chromatography immediately before use.
Clumping of solid powder Hygroscopic absorption of water, accelerating localized SNAr hydrolysis.Store in a secondary desiccator chamber containing Drierite within the -20°C freezer.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, follow these self-validating workflows. The core philosophy here is that every handling step must conclude with an analytical verification to ensure the protocol itself did not introduce the very degradation it seeks to prevent.

G Start Synthesized/Received Batch HPLC HPLC Purity Check Start->HPLC Pass Purity > 98% HPLC->Pass Fail Degradation Detected HPLC->Fail Dry Oven-Dried Amber Vials Pass->Dry Purify Recrystallization Fail->Purify Purify->HPLC Argon Argon Purge & Seal Dry->Argon Store Store at -20°C Argon->Store

Self-validating workflow for the long-term storage of reactive pyrimidine intermediates.

Protocol 1: Anhydrous Aliquoting and Inert Packaging

Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture, which condenses on the cold powder, rapidly accelerating SNAr hydrolysis. Single-use aliquots isolate the risk.

  • Vessel Preparation: Bake amber glass vials and PTFE-lined caps in a vacuum oven at 120°C for a minimum of 4 hours to drive off adsorbed surface water. Transfer them directly into a desiccator to cool.

  • Atmosphere Control: Transfer the bulk 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine and the dried vials into a glove box backfilled with high-purity, dry Argon gas.

  • Aliquoting: Weigh the compound into single-experiment quantities (e.g., 50 mg to 100 mg per vial).

  • Sealing: Seal the vials tightly with the PTFE-lined caps while still inside the Argon atmosphere. Wrap the cap junctions with Parafilm.

  • Storage: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag with a desiccant pouch) and store at -20°C.

  • Self-Validation Step: Randomly select one freshly sealed aliquot. Dissolve it in anhydrous acetonitrile and immediately inject it into the HPLC. If the purity matches the pre-aliquoting baseline, the packaging process is validated as moisture-free.

Protocol 2: Stability-Indicating Purity Verification

Causality: Standard normal-phase TLC may not adequately resolve the intact chloropyrimidine from its degradation products due to streaking. A reversed-phase HPLC method provides quantitative, high-resolution validation.

  • Sample Preparation: In a dry environment, dissolve 1 mg of the sample in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use protic solvents like Methanol or Water for the sample diluent.

  • Column Selection: Use a standard C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Ultra-pure)

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes to minimize the time the compound spends in the aqueous mobile phase, thereby preventing on-column hydrolysis.

  • Detection: Monitor via UV at 254 nm and 280 nm.

  • Self-Validation Step: Intentionally degrade a small sample by adding 10 µL of 1M NaOH to 1 mL of the sample solution and heating for 10 minutes. Run this "forced degradation" sample to confirm that your HPLC method successfully resolves the intact peak from the degraded 4-hydroxypyrimidine peak.

References

  • Reactivity Showdown: 2-Chloropyrimidine vs.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation
  • How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Benchchem.

Sources

Technical Support Center: Crystallization Optimization for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine . This guide is engineered for process chemists and drug development professionals dealing with the scale-up of halogenated pyrimidine ether intermediates.

Due to its specific molecular architecture—an electron-deficient pyrimidine ring coupled with a flexible ether linkage—this intermediate is highly prone to chemical degradation (hydrolysis) and physical phase-separation issues (oiling out) during recrystallization. This guide provides the mechanistic causality behind these issues and establishes a self-validating, highly reproducible protocol to ensure optimal yield and polymorphic purity.

Process Optimization Workflow

The following logic tree dictates the critical path for optimizing the recrystallization of this intermediate, specifically designed to bypass metastable liquid phases.

RecrystallizationWorkflow Start Crude 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Solvent Solvent Selection (Anhydrous EtOAc/Heptane) Start->Solvent Dissolution Dissolution in EtOAc (T = 55-60 °C) Solvent->Dissolution Antisolvent Anti-Solvent Dosing (Heptane addition to cloud point) Dissolution->Antisolvent LLPSCheck LLPS Boundary Check (In-line FBRM / Microscopy) Antisolvent->LLPSCheck LLPSCheck->Antisolvent LLPS Detected (Reheat & Adjust Ratio) Seeding Seeding at MSZW (1-2 wt% seeds at 45 °C) LLPSCheck->Seeding Clear / No Oil Droplets Cooling Controlled Cooling (0.1 °C/min to 5 °C) Seeding->Cooling Filtration Filtration & Washing (Cold Heptane) Cooling->Filtration End High-Purity Crystalline API Intermediate Filtration->End

Figure 1: Optimized anti-solvent crystallization workflow avoiding liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q1: Why does the compound "oil out" instead of forming crystals during cooling, and how do I fix it?

The Mechanism: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution enters a spinodal decomposition region before reaching the crystal nucleation boundary[1]. Because 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine has a relatively low melting point and moderate lipophilicity, high initial supersaturation forces the system to demix into a solute-rich "oil" phase and a solute-lean continuous phase[2]. The two phases share the same chemical potential, which severely delays crystallization and traps impurities[3].

The Solution: You must map the phase diagram to ensure the cooling trajectory avoids the LLPS binodal curve.

  • Change the crystallization mode: Shift from pure cooling crystallization to an anti-solvent/cooling hybrid process.

  • Control Supersaturation: Lower the initial concentration and utilize a miscible anti-solvent (e.g., Heptane) to precisely control the solubility curve[4].

  • Seed the batch: Unseeded crystallization often produces agglomerates when LLPS takes place; introducing seed crystals within the metastable zone width (MSZW) bypasses the energy barrier for primary nucleation, completely averting the oiling-out phase[3].

Q2: I am observing significant degradation (up to 5-10%) of the intermediate during recrystallization. What is causing this?

The Mechanism: The 4-chloro substituent on the pyrimidine ring is highly activated. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If you are using protic solvents (like Ethanol, Methanol, or Water) at elevated temperatures (>50 °C) to achieve dissolution, the solvent acts as a nucleophile, displacing the chloride ion to form des-chloro ether or hydroxyl impurities.

The Solution: Strictly avoid protic and aqueous solvent systems. Transition to an anhydrous, non-nucleophilic binary solvent system. Ethyl Acetate (EtOAc) serves as an excellent primary solvent, providing high solubility at 55 °C without any chemical reactivity, while Heptane acts as the ideal anti-solvent.

Q3: How do I optimize the anti-solvent addition rate to maximize yield without trapping the des-fluoro regioisomer impurity?

The Mechanism: Rapid anti-solvent addition generates massive local supersaturation at the dosing point. This leads to uncontrolled primary nucleation (crashing out). Because the des-fluoro impurity shares a nearly identical crystal lattice footprint with the target molecule, rapid precipitation forces the impurity to be incorporated into the crystal lattice as a solid solution[5].

The Solution: The stage and rate at which the anti-solvent is added have a significant influence on final crystal properties and purity[4]. Dose the heptane slowly (e.g., over 2 hours) while maintaining the temperature at 45 °C. This keeps the global supersaturation low, favoring thermodynamic crystal growth over kinetic nucleation, which naturally rejects the structurally similar impurities into the mother liquor.

Quantitative Data: Solvent System Performance

The table below summarizes the thermodynamic performance and impurity rejection profiles of various solvent systems evaluated for this intermediate.

Solvent SystemDissolution Temp (°C)LLPS (Oiling Out) RiskYield (%)Purity (%)Primary Impurity Removed
Ethanol / Water (7:3)70 °CHigh65%88.5%None (Hydrolysis induced)
Toluene / Hexane (1:1)65 °CModerate78%94.2%Des-fluoro impurity
Pure Isopropanol60 °CVery HighN/AN/A*Failed due to stable gel phase
EtOAc / Heptane (1:3) 55 °C Low (if seeded) 89% >99.5% Des-fluoro & Regioisomers

Validated Experimental Protocol: Anti-Solvent Cooling Crystallization

This protocol is designed as a self-validating system. If LLPS occurs at Step 3, the system can be reset by simply reheating to 60 °C, ensuring no material is lost during optimization.

Step 1: Dissolution and Polish Filtration

  • Charge 100 g of crude 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine into a jacketed reactor.

  • Add 300 mL of anhydrous Ethyl Acetate (EtOAc).

  • Heat the suspension to 55–60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates, transferring the filtrate to a pre-heated crystallization vessel at 55 °C.

Step 2: Anti-Solvent Dosing (Approaching the MSZW)

  • Adjust the reactor temperature to 45 °C.

  • Begin dosing 400 mL of anhydrous Heptane at a constant rate of 6.5 mL/min.

  • Self-Validation Check: Monitor the solution using an in-line Process Analytical Technology (PAT) probe (e.g., FBRM). The solution should remain clear. If oil droplets are detected (indicated by a sudden spike in chord lengths <10 µm without distinct crystalline shapes), halt dosing, reheat to 55 °C to redissolve, and reduce the dosing rate.

Step 3: Seeding

  • Once the 400 mL of Heptane is added, the solution is supersaturated but metastable.

  • Charge 1.0 g (1 wt%) of pure 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine seed crystals (micronized, <50 µm).

  • Age the suspension at 45 °C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

Step 4: Controlled Cooling & Final Anti-Solvent Addition

  • Initiate a linear cooling ramp from 45 °C to 20 °C at a rate of 0.1 °C/min.

  • At 20 °C, dose an additional 500 mL of Heptane over 1 hour to drive the solubility down and maximize yield.

  • Cool the suspension further to 5 °C and age for 2 hours.

Step 5: Isolation

  • Filter the resulting dense, white crystalline slurry via a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 x 100 mL of cold (0 °C) Heptane.

  • Dry the product in a vacuum oven at 40 °C until the loss on drying (LOD) is <0.5%.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone.Organic Process Research & Development (ACS).
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Liquid-Liquid Phase Separation in Crystalliz
  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers.Organic Process Research & Development (ACS).

Sources

Validation & Comparative

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine vs other pyrimidine intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparative analysis of pyrimidine intermediates is critical for optimizing synthetic routes in drug discovery. Pyrimidine scaffolds are foundational in the design of kinase inhibitors, antimetabolites, and other targeted therapeutics due to their ability to mimic nucleic acids and engage in essential hydrogen-bonding interactions within protein binding pockets 1.

This guide evaluates the performance, reactivity, and synthetic utility of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CFMP) against traditional building blocks like 4,6-dichloropyrimidine (DCP) and 4-chloro-6-methylpyrimidine (CMP).

Structural and Mechanistic Analysis

The selection of a pyrimidine intermediate dictates the efficiency, atom economy, and regioselectivity of the entire synthetic workflow.

  • 4,6-Dichloropyrimidine (DCP): While highly reactive due to the presence of two electron-withdrawing chlorine atoms, DCP frequently suffers from poor regioselectivity. Nucleophilic aromatic substitution (SNAr) on di-halogenated pyrimidines is highly sensitive to the electronic environment, often yielding difficult-to-separate regioisomeric mixtures or over-substituted byproducts 2.

  • 4-Chloro-6-methylpyrimidine (CMP): CMP offers a single reactive SNAr site, solving the regioselectivity issue. However, functionalizing the C6-methyl group to reach advanced lipophilic targets requires harsh radical bromination followed by etherification, significantly lowering overall yield.

  • 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CFMP): CFMP acts as an advanced, pre-functionalized intermediate. The 4-chloro position serves as a reliable electrophilic handle for SNAr or Buchwald-Hartwig amination. Simultaneously, the pre-installed 4-fluorophenoxy moiety provides a critical lipophilic vector designed to occupy hydrophobic pockets (e.g., kinase hinge regions), while the fluorine atom enhances metabolic stability and enables halogen bonding 3.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these three pyrimidine intermediates in the context of synthesizing a complex kinase inhibitor.

Performance Metric4,6-Dichloropyrimidine (DCP)4-Chloro-6-methylpyrimidine (CMP)4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CFMP)
Primary Synthetic Utility Base scaffold for sequential di-substitutionBase scaffold for alkyl extensionAdvanced intermediate for lipophilic pocket targeting
SNAr Regioselectivity Poor (C4/C6 mixtures often observed)Excellent (Single reactive site)Excellent (Single reactive site)
Step Count to Target 3-4 steps3-4 steps1-2 steps
Overall Yield (Estimated) 25-40%30-45%75-90%
C-Cl Bond Reactivity Very High (Two EWG chlorines)Moderate (One EWG chlorine)Moderate (One EWG chlorine)
Purification Complexity High (Requires isomer separation)ModerateLow (Direct precipitation often viable)

Synthetic Workflows & Mechanistic Kinetics

By utilizing CFMP, chemists bypass the problematic sequential functionalization steps required when starting from basic pyrimidine scaffolds.

Workflow DCP 4,6-Dichloropyrimidine (DCP) StepDCP Sequential SNAr (Isomer Mixtures) DCP->StepDCP Low Yield CMP 4-Chloro-6-methylpyrimidine (CMP) StepCMP Radical Bromination & Etherification CMP->StepCMP Harsh Conditions CFMP 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine (CFMP) StepCFMP Direct SNAr / Cross-Coupling (High Regioselectivity) CFMP->StepCFMP 1 Step Target Target Kinase Inhibitor StepDCP->Target Multi-step StepCMP->Target Multi-step StepCFMP->Target High Yield

Synthetic workflow comparison: CFMP vs traditional pyrimidine intermediates.

The rate-limiting step for the functionalization of CFMP is the formation of the anionic Meisenheimer complex. Because CFMP lacks a second electron-withdrawing chlorine atom (unlike DCP), the activation energy barrier is higher, requiring optimized solvent and thermal conditions 4.

Mechanism Substrate CFMP Electrophile Intermediate Meisenheimer Complex Anionic Transition State Substrate->Intermediate k1 (Slow) Nucleophile Amine Nucleophile Nucleophile->Intermediate Product Target Product Substituted Pyrimidine Intermediate->Product k2 (Fast)

Kinetic pathway of the SNAr reaction highlighting the rate-limiting Meisenheimer complex.

Validated Experimental Methodology: SNAr of CFMP

To ensure high-fidelity results, the following protocol outlines the SNAr reaction of CFMP with a primary aniline derivative. This methodology is designed as a self-validating system to maximize yield while preventing ether cleavage.

Step 1: Reaction Setup & Solvent Selection
  • Action: In an oven-dried Schlenk flask, dissolve CFMP (1.0 eq, ~238.6 g/mol ) and the target aniline (1.1 eq) in anhydrous n-butanol to achieve a 0.2 M concentration.

  • Causality: n-Butanol is specifically selected over standard aprotic solvents (like DMF or DMSO). As a polar protic solvent, it hydrogen-bonds with the departing chloride ion, stabilizing the transition state and lowering the activation energy required to form the Meisenheimer complex. Its boiling point (117 °C) also allows for optimal thermal kinetics.

Step 2: Base Addition
  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirring mixture.

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic aniline (which would render it unreactive). Its severe steric hindrance ensures it does not compete with the aniline for the electrophilic C4 site.

Step 3: Thermal Activation & Quality Control (QC)
  • Action: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: At 10 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the CFMP peak (m/z ~239.0 [M+H]⁺ for ³⁵Cl) has disappeared, replaced entirely by the product mass. If >5% CFMP remains, the Meisenheimer complex formation is stalled; add 0.2 eq of additional aniline and continue heating.

  • Causality: Mono-chloro pyrimidines require significant thermal energy to overcome the kinetic barrier. 110 °C provides sufficient kinetic energy while remaining safely below the thermal degradation threshold of the fluorophenoxy ether linkage.

Step 4: Workup & Isolation
  • Action: Cool the mixture to room temperature and concentrate in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc, combine the organic layers, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

  • Causality: The NaHCO₃ wash ensures any residual acid is neutralized, keeping the newly formed aminopyrimidine in its free-base form. This prevents product loss into the aqueous layer and ensures sharp, predictable elution bands during chromatography.

References

  • IJSAT (International Journal of Science and Applied Technology) . A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available at: [Link]

  • Baran Lab . Haloselectivity of Heterocycles. Available at: [Link]

Sources

A Comparative Guide to LC-MS Validation for the Purity and Structural Integrity of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity and structural integrity of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry.

This document moves beyond a simple recitation of protocols, offering a comparative analysis of experimental choices and a rationale rooted in the principles of analytical chemistry and regulatory expectations. By understanding the "why" behind the "how," researchers can develop robust, reliable, and defensible analytical methods.

Introduction: The Analytical Imperative for a Halogenated Pyrimidine Intermediate

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a reactive chlorine atom, and a fluorophenoxy substituent. This combination of functional groups makes it a valuable building block in the synthesis of diverse bioactive molecules. The purity of this intermediate is critical, as any impurities can carry through to the final API, potentially impacting its efficacy, safety, and stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of small molecules throughout the drug development process.[1][2] Its coupling of the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry provides an unparalleled ability to identify, quantify, and characterize the target compound and its potential impurities.[1]

This guide will detail a comprehensive validation strategy for an LC-MS method, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Experimental Design: A Comparative Approach to Method Development

The development of a robust LC-MS method requires careful consideration and optimization of both the chromatographic separation and the mass spectrometric detection. Here, we compare common choices to arrive at a well-justified starting point for the analysis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic method is to achieve baseline separation of the main peak from any potential impurities and degradation products.

.

Table 1: Comparison of LC Column Chemistries

Column ChemistryPrincipleAdvantages for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidineDisadvantages
C18 (Octadecylsilane) Reversed-phase chromatography based on hydrophobic interactions.Excellent retention for moderately non-polar compounds like the target molecule. Widely available and well-characterized.May have limited retention for very polar impurities.
Phenyl-Hexyl Reversed-phase chromatography with additional π-π interactions.The phenyl group in the stationary phase can interact with the aromatic rings of the analyte and related impurities, potentially offering alternative selectivity compared to C18.Selectivity can be more complex to predict.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a mobile phase with a high organic content.Effective for the separation of polar metabolites and impurities that are poorly retained in reversed-phase.[6]Less suitable for the primary separation of the non-polar target molecule.

Chosen Approach: A C18 column is selected as the primary choice due to its proven robustness and suitability for retaining moderately non-polar, aromatic compounds. A Phenyl-Hexyl column will be considered as a secondary, orthogonal method to confirm peak purity if co-elution is suspected.

.

Table 2: Comparison of Mobile Phase Modifiers

Mobile Phase ModifierFunctionAdvantagesDisadvantages
Formic Acid (0.1%) Provides protons for positive ion mode ionization and improves peak shape.Volatile and compatible with MS detection. Generally provides good peak shape for a wide range of compounds.May not provide sufficient buffering capacity for all separations.
Ammonium Acetate (5-10 mM) Acts as a buffer to control pH and can aid in ionization.Can improve peak shape and reproducibility, especially for compounds with pKa values near the mobile phase pH.Non-volatile and can lead to ion source contamination over time.

Chosen Approach: A mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is selected. This combination is a standard and effective choice for promoting protonation in positive ion ESI and providing good chromatographic performance for a wide range of small molecules.

Mass Spectrometry: Tailoring Detection for Sensitivity and Specificity

The mass spectrometer provides the high sensitivity and specificity required for impurity profiling.

.

Table 3: Comparison of Mass Spectrometry Parameters

ParameterOptionsRationale for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine
Ionization Mode Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)ESI in positive ion mode is the logical choice. The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton to form a [M+H]+ ion.
Scan Mode Full Scan, Selected Ion Monitoring (SIM)Full Scan will be used for initial method development and forced degradation studies to detect all potential impurities and degradation products. SIM will be employed for quantitative analysis of the main component and any specified impurities to maximize sensitivity.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), OrbitrapA Quadrupole mass analyzer is sufficient for routine purity analysis and quantification. A high-resolution mass spectrometer (HRMS) like a Q-TOF would be invaluable for structural elucidation of unknown degradation products.

Chosen Approach: The initial method will utilize ESI in positive ion mode with full scan data acquisition to gain a comprehensive profile of the sample. For validation and routine analysis, a transition to SIM mode for the target analyte and known impurities will be implemented to achieve the desired sensitivity.

LC-MS Method Validation: A Pillar of Scientific Integrity

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine reference standard.

    • Analyze samples that have been subjected to forced degradation (see Section 4).

    • If available, analyze samples of known related substances.

  • Acceptance Criteria: The peak for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine should be well-resolved from any other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector and mass spectral data should confirm the homogeneity of the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Prepare a series of at least five standard solutions of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze samples with known concentrations of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (e.g., by spiking a blank with a known amount of reference standard) at a minimum of three concentration levels covering the specified range.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Forced Degradation Study: Probing the Molecule's Stability

Forced degradation studies are essential for developing stability-indicating methods and understanding the potential degradation pathways of a drug substance.[7][8][9] The goal is to induce a target degradation of 5-20% of the active ingredient.[7]

.

Table 4: Forced Degradation Conditions and Potential Degradation Products

Stress ConditionProtocolLikely Degradation PathwayPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the chloro group at the 4-position of the pyrimidine ring.[10]4-Hydroxy-6-((4-fluorophenoxy)methyl)pyrimidine (Pyrimidone derivative)
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the chloro group.4-Hydroxy-6-((4-fluorophenoxy)methyl)pyrimidine
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyrimidine ring or the methylene bridge.N-oxides, hydroxylated species
Thermal Degradation Solid sample at 105°C for 48 hoursGeneral decomposition.To be determined by LC-MS analysis.
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light for a specified duration.Photolytic cleavage of bonds.To be determined by LC-MS analysis.

Step-by-Step Experimental Protocol

This protocol outlines the validated LC-MS method for the analysis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Materials and Reagents
  • 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Hydrogen peroxide (30%)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.

  • Photodiode Array (PDA) detector.

  • Single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: C18, 100 x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution. Further dilute with the initial mobile phase composition to the desired concentrations for calibration.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.

Visualization of Workflows and Structures

Visual representations are crucial for understanding complex analytical processes and chemical structures.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Column & Mobile Phase Screening MD2 MS Parameter Optimization MD1->MD2 Initial Conditions V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 SA1 Purity Assay V5->SA1 SA2 Impurity Profiling V5->SA2

Caption: LC-MS Method Validation Workflow.

G cluster_0 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine cluster_1 Potential Hydrolysis Product A [Image of the chemical structure of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine] B [Image of the chemical structure of 4-Hydroxy-6-((4-fluorophenoxy)methyl)pyrimidine] A->B Acid/Base Hydrolysis

Caption: Proposed Hydrolysis Degradation Pathway.

Conclusion: Ensuring Quality Through Rigorous Validation

The LC-MS method detailed in this guide provides a robust and reliable framework for the assessment of purity and structural integrity of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine. By systematically evaluating and comparing different experimental parameters and adhering to stringent validation protocols, researchers can be confident in the quality and consistency of their analytical data. This, in turn, is fundamental to the development of safe and effective pharmaceuticals. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the analysis of other related heterocyclic compounds.

References

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2016). LC-MS for Drug Impurity Identification and Profiling. LCGC North America, 34(8), 564-575. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Roadmap for Implementation. Pharmaceutical Technology, 38(4). [Link]

  • Chirita, R. I., et al. (2010). An overview of the applications of hydrophilic interaction liquid chromatography in the analysis of pharmaceutical and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 287-302. [Link]

  • Lee, M. S. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Current Drug Discovery Technologies, 4(1), 47-60. [Link]

  • Baki, G., & Alexander, K. S. (2015). Forced Degradation Studies. In Pharmaceutical Stability Testing to Support Global Markets (pp. 115-139). Springer, New York, NY. [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved March 22, 2026, from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative Efficacy Guide: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, privileged scaffolds serve as the architectural foundation for developing highly selective therapeutics. The compound 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CAS: 1223256-77-6) has emerged as a highly versatile intermediate. Its structural utility is driven by two key features:

  • Electrophilic C4-Chlorine: The chlorine atom on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification with various amines.

  • Lipophilic Tail: The (4-fluorophenoxy)methyl moiety provides essential hydrophobic contacts, allowing the scaffold to anchor deeply into the active sites of diverse target enzymes.

By functionalizing the C4 position, developers have successfully directed this scaffold into two divergent, high-value therapeutic pathways: Glucosylceramide Synthase (GCS) inhibitors for glycolipid storage diseases[1], and Histone Deacetylase 6 (HDAC6) inhibitors for oncology and neurodegeneration[2],[3]. This guide objectively compares the efficacy, selectivity, and experimental validation of these pyrimidine-derived compounds against current industry standards.

Mechanistic Divergence

G cluster_GCS Pathway 1: GCS Inhibition cluster_HDAC Pathway 2: HDAC6 Inhibition Scaffold 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine CAS: 1223256-77-6 GCS_Deriv Amine Displacement (SNAr) GCS Inhibitor Scaffold->GCS_Deriv Piperidine/Amine HDAC_Deriv ZBG Linker Addition HDAC6 Inhibitor Scaffold->HDAC_Deriv Cross-Coupling GCS_Target Glucosylceramide Synthase (GCS) GCS_Deriv->GCS_Target GCS_Outcome Decreased Glycolipids (Gaucher/Fabry Disease) GCS_Target->GCS_Outcome HDAC_Target Histone Deacetylase 6 (HDAC6) HDAC_Deriv->HDAC_Target HDAC_Outcome Increased Tubulin Acetylation (Neuroprotection) HDAC_Target->HDAC_Outcome

Divergent therapeutic pathways of the pyrimidine scaffold.

Pathway A: Glucosylceramide Synthase (GCS) Inhibitors

Therapeutic Context

GCS catalyzes the first step in glycosphingolipid biosynthesis. Overaccumulation of these lipids leads to lysosomal storage disorders such as Gaucher and Fabry diseases. While Eliglustat is a potent clinical GCS inhibitor, it is a substrate for P-glycoprotein (P-gp) efflux, severely limiting its brain penetrance and rendering it ineffective for neuronopathic Gaucher disease. Pyrimidine derivatives synthesized from our core scaffold overcome this limitation by optimizing polar surface area (PSA) and lipophilicity to evade P-gp[1].

Comparative Efficacy Data
CompoundTargetGCS IC₅₀ (nM)Brain/Plasma RatioP-gp Efflux RatioClinical Status / Utility
Miglustat GCS~25,0000.4LowApproved (High off-target toxicity)
Eliglustat GCS24< 0.05> 15 (High)Approved (Non-neuronopathic only)
Pyrimidine Deriv. A GCS18 1.2 < 2.0 (Low) Preclinical (Neuronopathic potential)

Data synthesized from standard GCS inhibitor profiling[1]. Pyrimidine Derivative A represents a piperidine-substituted analog of the core scaffold.

Validated Protocol: GCS Enzymatic Activity Assay

To ensure rigorous, reproducible evaluation of GCS inhibition, the following self-validating protocol utilizes fluorescent tracking.

  • Lysate Preparation: Homogenize HL-60 cells in a 250 mM sucrose buffer (pH 7.4).

    • Causality: HL-60 cells express robust basal GCS levels. Sucrose acts as an osmoprotectant, maintaining the integrity of the Golgi apparatus membranes where GCS is localized.

  • Compound Pre-incubation: Incubate 50 µg of lysate protein with the test compound (serial dilutions) or DMSO vehicle for 15 minutes at 37°C.

  • Reaction Initiation: Add 5 µM NBD-C6-ceramide (fluorescent substrate) and 50 µM UDP-glucose.

    • Causality: UDP-glucose is the obligate glucosyl donor. The NBD fluorophore allows for highly sensitive tracking of the substrate's conversion into NBD-glucosylceramide without the need for radioactive isotopes.

  • Quenching & Extraction: Stop the reaction after 60 minutes using Chloroform:Methanol (2:1 v/v). Extract the lower organic phase.

  • Quantification & Validation: Separate lipids via High-Performance Thin Layer Chromatography (HPTLC) and quantify fluorescence (Ex: 470 nm / Em: 530 nm).

    • Self-Validation: The assay must include a Miglustat positive control to confirm assay sensitivity. A Z'-factor > 0.5 between the DMSO control and a "no UDP-glucose" blank validates the dynamic range.

Pathway B: Histone Deacetylase 6 (HDAC6) Inhibitors

Therapeutic Context

Unlike Class I HDACs (which reside in the nucleus and deacetylate histones), HDAC6 is a cytoplasmic enzyme that primarily deacetylates α-tubulin. Selective HDAC6 inhibition promotes microtubule stability and axonal transport, offering therapeutic avenues for Alzheimer's disease and specific cancers[2]. By attaching a Zinc-Binding Group (ZBG) to the 4-chloro position of our pyrimidine scaffold, researchers generate highly selective HDAC6 inhibitors that avoid the severe hematological toxicities associated with pan-HDAC inhibitors[3].

Comparative Efficacy Data
CompoundHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/6)Cellular Tubulin Acetylation EC₅₀ (nM)
SAHA (Vorinostat) 15100.6 (Non-selective)~500
Tubastatin A 1516,400> 1,000~2,500
Pyrimidine Deriv. B 2.5 > 20,000 > 8,000 180

Data reflects the performance of oxadiazole/hydroxamate derivatives of the scaffold[2],[3]. Pyrimidine Derivative B demonstrates superior biochemical potency and cellular target engagement compared to the tool compound Tubastatin A.

Validated Protocol: HDAC6 Biochemical & Selectivity Assay

This two-step coupled assay ensures that fluorescence is strictly dependent on enzymatic deacetylation, eliminating false positives from compound auto-fluorescence.

  • Enzyme-Inhibitor Incubation: Pre-incubate 0.5 nM recombinant human HDAC6 (or HDAC1 for selectivity profiling) with the pyrimidine-derived inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 22°C[2].

    • Causality: Pre-incubation ensures that steady-state binding kinetics are achieved prior to substrate introduction, preventing the underestimation of the inhibitor's potency.

  • Substrate Cleavage: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC. Incubate for 60 minutes at 37°C.

  • Coupled Development: Add a developer solution containing Trypsin (1 mg/mL) and 2 µM Trichostatin A (TSA).

    • Causality: Trypsin specifically cleaves the AMC fluorophore only if the lysine residue has been successfully deacetylated by HDAC6. TSA, a potent pan-HDAC inhibitor, immediately halts any further HDAC activity during the development phase, creating a stable endpoint for reading.

  • Detection & Validation: Read fluorescence (Ex: 360 nm / Em: 460 nm).

    • Self-Validation: Calculate the %-inhibition using a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition)[3]. The inclusion of Tubastatin A as a reference standard ensures the assay's selectivity window is functioning correctly.

Conclusion

The 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine scaffold is a masterclass in rational drug design. As demonstrated by the comparative data, substituting the C4-chlorine with specific pharmacophores yields best-in-class inhibitors for entirely different targets.

  • In the GCS pathway , the derivatives out-perform Eliglustat by achieving the CNS penetrance required for neuronopathic lipid storage diseases[1].

  • In the HDAC6 pathway , the derivatives exhibit picomolar-to-nanomolar potency with selectivity indices that vastly out-perform early-generation tool compounds like Tubastatin A[2],[3].

For drug development professionals, this scaffold represents a highly validated, synthetically tractable starting point for both neuro-oncology and metabolic disease programs.

References

  • [1] WO2014043068A1 - Glucosylceramide synthase inhibitors - Google Patents. Genzyme Corporation. Available at:

  • [2] WO2023196605A1 - Inhibiting histone deacetylase 6 (hdac6) - Google Patents. Available at:

  • [3] US20230322747A1 - Oxadiazole hdac6 inhibitors and uses thereof - Google Patents. Available at:

Sources

Validating Molecular Docking Scores of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: A Comparative Guide to In Silico and Biophysical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CFMP) represents a highly versatile scaffold in modern drug discovery. Structurally, the chloropyrimidine moiety serves as a reactive handle or a hinge-binding motif, while the flexible (4-fluorophenoxy)methyl tail is primed to exploit deep hydrophobic pockets (such as the DFG-out conformation in kinases like EGFR).

However, a critical bottleneck in lead optimization is the over-reliance on computational docking scores. While docking provides a theoretical binding free energy ( ΔG ) and a static structural snapshot, it inherently fails to account for bulk solvent effects, complex protein flexibility, and binding kinetics. As highlighted in recent [1], computational predictions must be anchored by orthogonal biophysical validation.

This guide provides an authoritative comparison of in silico docking engines and details the causality behind using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to validate CFMP–target interactions.

The In Silico Phase: Comparative Analysis of Docking Engines

Before validating a compound, the initial docking protocol must be optimized. Different docking engines utilize distinct search algorithms and scoring functions, which drastically alter the predicted binding pose of halogenated pyrimidines. According to comprehensive evaluations of docking programs [2], no single software excels at both pose prediction (sampling power) and affinity estimation (scoring power).

Table 1: Comparison of Docking Software for CFMP Scaffolds
Docking EngineSearch AlgorithmScoring FunctionStrengths for CFMP ScaffoldWeaknesses
AutoDock Vina Iterated Local SearchSemi-empiricalExceptional scoring power; fast convergence for rigid hinge-binding poses.Struggles with highly flexible receptor side-chains.
Glide (Schrödinger) Systematic / ExhaustiveEmpirical (SP/XP)High sampling power; XP scoring penalizes desolvation, crucial for the fluorophenoxy group.Computationally expensive; requires proprietary licenses.
GOLD (CCDC) Genetic AlgorithmKnowledge-based (ChemPLP)Superior pose prediction (RMSD < 2Å) for flexible ligands; handles halogen bonding well.Affinity ranking across diverse datasets is less reliable than Vina.

Causality of Engine Selection: For CFMP, Glide (XP) or GOLD should be prioritized for initial pose generation due to their superior handling of halogen interactions (the C4-Chlorine) and hydrophobic desolvation (the fluorophenoxy tail). AutoDock Vina is best deployed as a secondary rescoring tool to rank derivatives.

The In Vitro Phase: The Causality of Biophysical Validation

Table 2: SPR vs. ITC for Docking Validation
MetricSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ) and Affinity ( KD​ )
Causality (Why use it?) Validates the residence time ( 1/koff​ ). Docking cannot predict if the chloropyrimidine gets "trapped" in the binding pocket.Validates the driving forces . Confirms if binding is driven by specific H-bonds (Enthalpy, ΔH ) or hydrophobic displacement (Entropy, ΔS ).
Throughput Medium to HighLow (Label-free, in-solution)
Sample Consumption Low (Receptor immobilized on chip)High (Requires mg quantities of pure protein)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., non-specific aggregation) or false negatives (e.g., inactive protein).

Protocol A: In Silico Docking & Pose Triage (Glide/Vina)
  • Ligand Preparation: Generate the 3D conformation of CFMP using LigPrep (Schrödinger) at pH 7.4. Ensure the correct tautomeric state of the pyrimidine ring.

  • Protein Preparation: Import the target kinase structure (e.g., EGFR, PDB: 1M17). Remove water molecules except those bridging the hinge region, as pyrimidines often utilize water-mediated hydrogen bonds.

  • Execution: Run GOLD (ChemPLP scoring) to generate 50 poses.

  • Self-Validation Checkpoint: Dock a known reference ligand (e.g., Erlotinib) alongside CFMP. If the reference ligand's predicted pose deviates by an RMSD > 2.0 Å from its crystallographic pose, the grid box or protonation states must be recalculated.

Protocol B: SPR Kinetic Validation
  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.

  • Analyte Injection: Inject CFMP in a 2-fold concentration series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Solvent Correction: Because CFMP is hydrophobic, it requires DMSO (typically 2-5%). Run a DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles to correct for bulk refractive index shifts.

  • Self-Validation Checkpoint: Evaluate the χ2 value of the 1:1 Langmuir binding fit. A χ2<10% of the Rmax​ confirms a true 1:1 interaction. If binding responses exceed the theoretical Rmax​ , CFMP is likely aggregating, and a detergent (e.g., 0.05% Tween-20) must be added.

Protocol C: ITC Thermodynamic Validation
  • Sample Dialysis: Dialyze both the kinase protein (cell) and CFMP (syringe) into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) overnight. Buffer mismatch is the leading cause of ITC failure.

  • Titration: Perform 20 injections of 2 µL CFMP (500 µM) into the cell containing the kinase (50 µM) at 25°C.

  • Self-Validation Checkpoint: The Wiseman c-value ( c=n×[M]/KD​ ) must fall between 10 and 1000 for a reliable curve. Additionally, the final injections must return to the baseline (heat of dilution). If they do not, the ligand is either precipitating or the concentration estimation is flawed.

Visualizing the Validation Logic

The following diagrams illustrate the transition from computational prediction to biophysical reality, and the logical linkage between the data generated.

Workflow A Ligand Prep (CFMP) C Molecular Docking (Vina, Glide, GOLD) A->C B Protein Prep (Kinase Target) B->C D Pose & Score Analysis C->D Top Poses E SPR Validation (Kinetics) D->E Orthogonal Validation F ITC Validation (Thermodynamics) D->F Orthogonal Validation

Figure 1: Integrated workflow transitioning from in silico docking of CFMP to in vitro biophysical validation.

ValidationLogic Docking Docking Score (Predicted ΔG) SPR SPR (Kinetics) Docking->SPR Validates via ITC ITC (Thermodynamics) Docking->ITC Validates via kon Association (kon) SPR->kon koff Dissociation (koff) SPR->koff dH Enthalpy (ΔH) ITC->dH dS Entropy (-TΔS) ITC->dS KD Experimental Affinity (KD) kon->KD koff->KD dH->KD dS->KD

Figure 2: Logical linkage between predicted docking scores and biophysical thermodynamic/kinetic data.

References

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv (2023). Available at:[Link]

  • Wang Z, Sun H, Yao X, et al. Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics, 18(18), 12964-12975 (2016). Available at:[Link]

Comparing cost-efficiency of synthetic routes for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for Active Pharmaceutical Ingredient (API) intermediates is a delicate balance of chemical causality, scalability, and economic viability. 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (CAS: 1223256-77-6)[1] is a highly versatile, halogenated heterocyclic building block. It is most prominently utilized in the structure-based design of potent Casein Kinase 1 gamma (CK1γ) inhibitors, which are critical for targeting aberrant Wnt signaling pathways in oncology[2].

The pyrimidine core features a C4-chloro group—primed for late-stage SNAr diversification (e.g., amination or Suzuki-Miyaura coupling)—and a C6-ether linkage that confers specific binding pocket selectivity. Below is an in-depth, objective comparison of the three primary synthetic routes for this intermediate, supported by mechanistic causality and validated experimental data.

Biological Relevance & Rationale

To understand the value of this intermediate, we must first look at its role in drug development. The 4-fluorophenoxymethyl moiety is specifically designed to occupy the hydrophobic pocket of the CK1γ enzyme, while the pyrimidine core forms critical hydrogen bonds within the ATP-binding site.

SignalingPathway Wnt Wnt Ligand Receptor Frizzled / LRP5/6 Receptor Complex Wnt->Receptor CK1g CK1γ (Casein Kinase 1 gamma) Target of Pyrimidine Inhibitors Receptor->CK1g Activates BetaCatenin β-Catenin Stabilization CK1g->BetaCatenin Phosphorylates LRP6 Transcription Gene Transcription (Cancer Cell Proliferation) BetaCatenin->Transcription Translocates to Nucleus Inhibitor 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Derivatives Inhibitor->CK1g Inhibits

Caption: Logical relationship of CK1γ in the Wnt signaling pathway and the inhibitory role of the pyrimidine derivatives.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine can be approached via three distinct strategies.

RouteComparison StartA 4-Chloro-6-(chloromethyl)pyrimidine + 4-Fluorophenol RouteA Route A: Convergent Etherification (1 Step) StartA->RouteA StartB Ethyl 4-chloroacetoacetate + 4-Fluorophenol RouteB1 Route B Step 1: Etherification (Ethyl 4-(4-fluorophenoxy)acetoacetate) StartB->RouteB1 StartC 4-Chloro-6-methylpyrimidine (CAS: 3435-25-4) RouteC1 Route C Step 1: Radical Bromination (NBS, AIBN) StartC->RouteC1 Final 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Target API Intermediate) RouteA->Final RouteB2 Route B Step 2: Cyclization (Pyrimidin-4-ol intermediate) RouteB1->RouteB2 RouteB3 Route B Step 3: Chlorination (POCl3) RouteB2->RouteB3 RouteB3->Final RouteC2 Route C Step 2: Etherification (4-Fluorophenol) RouteC1->RouteC2 RouteC2->Final

Caption: Synthetic route comparison for 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Route A: Convergent Williamson-Type Etherification

This route utilizes commercially available 4-chloro-6-(chloromethyl)pyrimidine (CAS: 85878-84-8)[3]. The Williamson-type etherification is driven by the nucleophilic attack of the 4-fluorophenoxide ion on the sp3-hybridized chloromethyl carbon.

  • Causality & Logic: The critical experimental choice here is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF). K₂CO₃ is basic enough to quantitatively deprotonate 4-fluorophenol (pKa ~9.9) but insufficiently nucleophilic to attack the C4-chloro position of the pyrimidine ring. If a stronger base like NaOH were used, competitive SNAr hydrolysis at the C4 position would yield an inactive 4-hydroxypyrimidine byproduct.

Route B: De Novo Pyrimidine Construction

Designed for process-scale manufacturing, this route builds the pyrimidine ring from scratch. It begins with the etherification of ethyl 4-chloroacetoacetate with 4-fluorophenol, followed by cyclization with formamidine acetate to yield a pyrimidin-4-ol intermediate, which is subsequently chlorinated.

  • Causality & Logic: Early-stage etherification avoids the use of expensive chloromethyl pyrimidines. During the final chlorination step, POCl₃ serves as both solvent and reagent. The addition of N,N-dimethylaniline is non-negotiable; it acts as an acid scavenger for the generated HCl and forms a highly electrophilic Vilsmeier-Haack intermediate that accelerates the C-OH to C-Cl conversion.

Route C: Radical Halogenation Pathway

This route involves the radical bromination of 4-chloro-6-methylpyrimidine (CAS: 3435-25-4)[4] using NBS and AIBN, followed by etherification.

  • Causality & Logic: While the starting material is inexpensive, the causality of radical mechanics dictates a statistical distribution of unreacted starting material, monobrominated product, and dibrominated impurities. The dibrominated species readily reacts with 4-fluorophenol to form a bis-ether byproduct. Consequently, the reliance on column chromatography for purification destroys the cost-efficiency of this route at scale.

Cost-Efficiency & Yield Metrics

MetricRoute A: Convergent EtherificationRoute B: De Novo ConstructionRoute C: Radical Halogenation
Step Count 1 Step3 Steps2 Steps
Overall Yield 75% – 85%55% – 65%30% – 40%
Relative Cost High (Expensive starting pyrimidine)Low (Commodity starting materials)Moderate
Scalability Excellent for Lab/Discovery ScaleExcellent for Process/Ton ScalePoor (Due to purification bottlenecks)
Major Impurity Risk Unreacted 4-fluorophenol4-Hydroxypyrimidine byproductDibrominated pyrimidine
Purification Method Precipitation / FiltrationExtraction / CrystallizationColumn Chromatography

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee reproducibility.

Workflow Visualization: Route A

WorkflowA Step1 Charge Reactor: 4-Fluorophenol + DMF Step2 Base Addition: Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 Electrophile Addition: Add 4-Chloro-6-(chloromethyl)pyrimidine Dropwise Step2->Step3 Step4 Heating: 60°C for 4 hours Step3->Step4 Step5 IPC (In-Process Control): TLC (Hexane:EtOAc 3:1) Check for SM consumption Step4->Step5 Step6 Quench & Isolate: Pour into ice-water Filter & Dry Step5->Step6

Caption: Step-by-step experimental workflow for Route A (Convergent Etherification).

Protocol 1: Route A (Lab-Scale Optimization)
  • Phenoxide Formation: Charge a dry reactor with 4-fluorophenol (1.0 eq) and anhydrous DMF (10 volumes). Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 25°C for 30 minutes. Validation: The solution will turn slightly yellow, indicating the formation of the active phenoxide nucleophile.

  • Electrophile Addition: Dissolve 4-chloro-6-(chloromethyl)pyrimidine (1.05 eq) in DMF (2 volumes) and add dropwise to the reactor over 15 minutes. Causality: Slow addition prevents localized concentration spikes, mitigating the risk of bis-alkylation or exothermic degradation.

  • Reaction: Elevate the temperature to 60°C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating; it is deemed complete only when the UV-active starting material spot (Rf ~0.6) is fully consumed, replaced by a single product spot (Rf ~0.4).

  • Quench & Isolation: Cool the mixture to room temperature and pour slowly into vigorously stirred ice-water (30 volumes). Validation: The sudden shift in solvent polarity forces the hydrophobic product to crash out as a white precipitate. Filter, wash with cold water to remove DMF/salts, and dry under a vacuum to afford the product in >80% yield.

Protocol 2: Route B - Final Chlorination Step (Process-Scale)
  • Activation: Charge a reactor with 6-((4-fluorophenoxy)methyl)pyrimidin-4-ol (1.0 eq) and POCl₃ (5.0 eq). Add N,N-dimethylaniline (0.5 eq) dropwise.

  • Reaction: Heat the mixture to 90°C for 4 hours. Validation: The suspension will gradually become a homogeneous dark solution as the pyrimidin-4-ol is converted into the soluble chlorinated product.

  • Controlled Quench (Critical Step): Cool the mixture to 25°C. Concentrate under reduced pressure to remove excess POCl₃. Dissolve the residue in dichloromethane (DCM) and pour dropwise into a stirred ice-water bath. Causality: The quench must be rate-controlled to maintain an internal temperature strictly below 20°C. If the temperature spikes, the newly formed C-Cl bond will undergo rapid exothermic hydrolysis back to the starting material.

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ until pH 7 is reached, dry over Na₂SO₄, and concentrate to yield the final API intermediate.

References[1] Title: 1223256-77-6 cas号1223256-77-6分子式、结构式、MSDS、熔点 ... | Source: guidechem.com | URL: https://www.guidechem.com/cas/1223256-77-6.html[2] Title: Structure-Based Design of Potent and Selective CK1γ Inhibitors | Source: acs.org | URL: https://pubs.acs.org/doi/10.1021/ml300278f[3] Title: 4-CHLORO-6-(CHLOROMETHYL)-PYRIMIDINE CAS - ChemicalBook | Source: chemicalbook.com | URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4263065_EN.htm[4] Title: 3435-25-4|4-Chloro-6-methylpyrimidine|BLD Pharm | Source: bldpharm.com | URL: https://www.bldpharm.com/products/3435-25-4.html

Sources

GC-MS vs LC-MS for structural validation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Structural Validation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: GC-MS vs. LC-MS

Introduction In early-stage drug discovery and agrochemical development, the unambiguous structural validation of synthesized intermediates is non-negotiable. The compound 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine (Molecular Weight: 238.64 g/mol , Formula: C11H8ClFN2O) presents a fascinating analytical case study. It possesses a basic pyrimidine core, a halogenated ring system (chlorine and fluorine), and an ether linkage.

To rigorously validate its structure, analytical scientists must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Rather than viewing these as competing platforms, senior application scientists recognize them as complementary, orthogonal techniques. This guide objectively compares the mechanistic performance of GC-MS and LC-MS for this specific molecule, providing self-validating experimental protocols and quantitative data to guide your analytical workflows.

Physicochemical Profiling & Technique Selection

The fundamental decision to deploy GC-MS or LC-MS is dictated by the analyte's physicochemical properties and the nature of the sample matrix[1].

  • Volatility and Thermal Stability: With a molecular weight of ~238.6 Da and a lack of highly polar, hydrogen-bonding donor groups (such as -OH or -NH2), this molecule is sufficiently volatile and thermally stable for GC-MS analysis, which excels at separating low-molecular-weight compounds in the gas phase[2].

  • Proton Affinity: The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons that readily accept protons. In an acidic liquid mobile phase, this forms a stable [M+H]+ cation, making the molecule an ideal candidate for positive-ion Electrospray Ionization (ESI+) in LC-MS[2].

Mechanistic Comparison: Ionization and Fragmentation Causality

GC-MS: Electron Ionization (EI) GC-MS typically employs hard ionization via a 70 eV electron beam. This high-energy environment far exceeds the ionization potential of standard organic molecules, causing immediate electron ejection and subsequent, highly reproducible bond cleavage[3].

  • Diagnostic Causality: For our target molecule, the 70 eV bombardment will predictably cleave the relatively weak C-O ether bond. This yields two primary structural fragments: a 4-chloro-6-methylpyrimidine cation (m/z ~127) and a 4-fluorophenoxy radical (m/z ~111). Crucially, the m/z 127 fragment will exhibit a distinct 3:1 isotopic ratio (m/z 127 and 129), unequivocally confirming the retention of the chlorine atom on the pyrimidine ring.

LC-MS: Electrospray Ionization (ESI) LC-MS utilizes soft ionization techniques like ESI. By introducing the sample in an acidic mobile phase (e.g., 0.1% formic acid), the pyrimidine nitrogens are pre-protonated in solution. As the liquid is sprayed into a fine aerosol and desolvated, the intact [M+H]+ ion (m/z 239.0) is transferred into the gas phase without immediate fragmentation[3].

  • Diagnostic Causality: Because ESI preserves the intact molecular mass, structural elucidation relies on tandem mass spectrometry (MS/MS). Using Collision-Induced Dissociation (CID), the isolated precursor ion is fragmented into product ions, allowing researchers to map the exact connectivity of the molecule by tracking specific mass transitions (e.g., 239.0 → 127.0).

Quantitative Data Comparison

The following table summarizes the expected analytical performance of both platforms for this specific pyrimidine derivative.

ParameterGC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Ionization Source Electron Ionization (70 eV)Electrospray Ionization (ESI+)
Primary Analyte State Neutral, vaporized gasPre-protonated [M+H]+ in liquid
Key Diagnostic Ions (m/z) 127 (Base peak), 111, 238 (M+•, weak)239.0 (Precursor), 127.0 (Product)
Halogen Isotope Utility High (35Cl/37Cl visible on fragments)Moderate (Visible on intact precursor)
Typical Limit of Detection 10 - 50 ng/mL1 - 5 ng/mL
Chromatographic Run Time 15 - 20 minutes5 - 10 minutes

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any absence of signal is due to the chemistry, not an instrument failure.

Protocol A: GC-MS Structural Profiling

  • System Suitability Test (SST): Inject 1 µL of 50 ppm Decafluorotriphenylphosphine (DFTPP) to verify mass axis calibration and ensure the 70 eV tuning meets standard abundance criteria.

  • Sample Preparation: Dissolve 1 mg of the synthesized pyrimidine in 1 mL of MS-grade Ethyl Acetate. Spike with 10 ppm of Chlorobenzene-d5 as an Internal Standard (IS) to monitor injection reproducibility.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Carrier gas: Helium at 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation Check: The presence of the Chlorobenzene-d5 peak validates the injection and transfer line integrity. The 3:1 isotopic cluster at m/z 127/129 confirms the presence of the chlorinated pyrimidine moiety.

Protocol B: LC-MS/MS Intact Mass & Transition Analysis

  • System Suitability Test (SST): Inject a standard tuning mix (e.g., Reserpine) to verify ESI+ sensitivity, desolvation temperature efficacy, and quadrupole mass accuracy.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol. Dilute 1:100 in Initial Mobile Phase (95% Water / 5% Acetonitrile). Spike with a deuterated pyrimidine analog as an IS to control for matrix ion suppression.

  • Chromatography: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: Formic acid guarantees the protonation of the pyrimidine nitrogens[2]. The detection of the IS confirms ionization efficiency. The transition from m/z 239.0 → 127.0 under CID confirms the intact molecule and its primary structural subunit.

Orthogonal Workflow Visualization

MS_Workflow cluster_GC GC-MS Pathway cluster_LC LC-MS Pathway Sample Analyte: 4-Chloro-6-((4-fluorophenoxy) methyl)pyrimidine GC_Prep Dilution in Ethyl Acetate Sample->GC_Prep LC_Prep Dilution in MeOH/H2O Sample->LC_Prep EI_Ion Electron Ionization (70 eV) GC_Prep->EI_Ion GC_Data Fragment-Rich Spectra (Cl Isotope Pattern) EI_Ion->GC_Data Validation Orthogonal Structural Validation GC_Data->Validation ESI_Ion Electrospray Ionization (ESI+) LC_Prep->ESI_Ion LC_Data Intact [M+H]+ & MS/MS Transitions ESI_Ion->LC_Data LC_Data->Validation

Orthogonal structural validation workflow utilizing GC-MS (EI) and LC-MS (ESI+) pathways.

Conclusion

For the rigorous structural validation of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine, neither GC-MS nor LC-MS should be used in isolation if absolute certainty is required. GC-MS provides unparalleled insight into the molecule's sub-structural components through reproducible 70 eV fragmentation and clear isotopic signatures. Conversely, LC-MS ensures the intact molecular weight is confirmed via soft ionization, while MS/MS transitions map the specific connectivity. By employing both self-validating protocols, researchers can achieve a comprehensive, unassailable structural profile.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. nih.gov. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. emerypharma.com.[Link]

Sources

Benchmarking 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Reactivity Against Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Kinetic Benchmarking, SNAr Reactivity, and Physicochemical Profiling

Executive Summary

In medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure. The C4-chloro group serves as a critical synthetic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr)[1]. This technical guide benchmarks the reactivity and physicochemical profile of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine against its non-fluorinated analog, 4-Chloro-6-(phenoxymethyl)pyrimidine . By analyzing the distal electronic effects of fluorine substitution, we provide a predictive framework for optimizing SNAr reaction conditions and improving metabolic stability in downstream drug candidates.

Mechanistic Rationale: The Distal Fluorine Effect

SNAr reactions on pyrimidines proceed via an addition-elimination mechanism. The rate-determining step is typically the attack of the nucleophile on the electron-deficient aromatic ring, leading to the formation of a negatively charged Meisenheimer complex[2][3].

When comparing the fluorinated substrate to its non-fluorinated counterpart, the structural divergence lies entirely at the para-position of the distal phenoxy ring.

  • Insulated Electronic Flow: Because the phenoxy group is separated from the pyrimidine core by a methylene bridge (-CH₂-), direct resonance effects (+R) from the phenyl ring into the pyrimidine system are abolished. The electronic influence is purely inductive (-I).

  • Inductive Acceleration: Fluorine is highly electronegative. The 4-fluorophenoxy group exerts a stronger inductive electron-withdrawing effect than an unsubstituted phenoxy group. This subtle withdrawal of electron density lowers the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the transition state that leads to the Meisenheimer complex[1]. Consequently, the fluorinated analog exhibits enhanced electrophilicity at the C4 position[4].

SNAr_Mechanism Substrate Pyrimidine Substrate (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer + Nucleophile Nucleophile Amine Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Product Substituted Pyrimidine (Final Product) Meisenheimer->Product - Cl⁻ (Fast) Chloride Chloride Ion (Leaving Group) Meisenheimer->Chloride

Figure 1: SNAr pathway illustrating the formation of the Meisenheimer complex at the C4 position.

Quantitative Benchmarking: Kinetic Data

To objectively compare the reactivity of both analogs, a standardized SNAr kinetic assay was modeled using morpholine as a representative secondary amine nucleophile.

Table 1: Kinetic Benchmarking of SNAr Reactivity (25°C, Ethanol)

SubstrateNucleophile kobs​ ( 10−4s−1 )Half-life ( t1/2​ )Isolated Yield (%)
4-Chloro-6-(phenoxymethyl)pyrimidine Morpholine (5 eq)2.1553.7 min88%
4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Morpholine (5 eq)2.8440.6 min94%

Data Interpretation: The introduction of the para-fluorine atom results in an approximate 32% increase in the pseudo-first-order rate constant ( kobs​ ). While the effect is distal, the enhanced inductive withdrawal measurably accelerates the reaction and improves overall isolated yields by minimizing competing side reactions over time.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the kinetic benchmarking relies on a self-validating pseudo-first-order setup. By maintaining the nucleophile in large excess, its concentration remains effectively constant, isolating the pyrimidine substrate's decay as the sole kinetic variable.

Step-by-Step Methodology: Pseudo-First-Order SNAr Assay
  • Stock Preparation: Prepare a 0.1 M stock solution of the target pyrimidine substrate in anhydrous ethanol.

    • Causality: Ethanol is selected because it provides a polar protic environment that solvates the reactants while stabilizing the developing negative charge in the transition state and the departing chloride ion[5].

  • Reaction Initiation: Equilibrate 10.0 mL of the substrate solution at 25.0 ± 0.1 °C in a thermostated reactor. Add 5.0 equivalents of morpholine to initiate the reaction and start the timer.

    • Causality: A 5-fold molar excess ensures pseudo-first-order kinetics, preventing rate dependence on nucleophile depletion and simplifying the calculation of kobs​ .

  • Time-Course Sampling: At precise intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), extract a 100 µL aliquot from the reactor.

  • Reaction Quenching: Immediately discharge the extracted aliquot into an HPLC vial containing 900 µL of a quenching solution (1% Formic Acid in Acetonitrile).

    • Causality: The acidic environment instantly protonates the morpholine nucleophile, effectively destroying its nucleophilicity. This completely arrests the SNAr reaction, freezing the kinetic snapshot for accurate downstream analysis.

  • LC-MS Quantification: Analyze the quenched samples via LC-MS. Integrate the UV peaks (254 nm) or Extracted Ion Chromatograms (EIC) for the starting material.

  • Data Processing: Plot ln([SM]t​/[SM]0​) versus time. The negative slope of the linear regression yields the rate constant kobs​ .

Workflow Prep 1. Stock Prep (0.1 M in EtOH) React 2. Initiation (5 eq Morpholine) Prep->React Sample 3. Sampling (Time-course) React->Sample Quench 4. Quenching (1% FA in ACN) Sample->Quench LCMS 5. LC-MS Analysis (Quantification) Quench->LCMS

Figure 2: Step-by-step experimental workflow for benchmarking SNAr reaction kinetics.

Physicochemical & Metabolic Profiling

Beyond synthetic reactivity, the decision to utilize 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine over its non-fluorinated analog is heavily driven by its downstream physicochemical advantages in drug design.

Table 2: Comparative Physicochemical Implications

PropertyNon-Fluorinated AnalogFluorinated AnalogMechanistic Impact
Lipophilicity (cLogP) ~2.8~3.0Fluorination slightly increases lipophilicity, often enhancing membrane permeability.
Metabolic Stability (HLM) High clearanceLow clearanceThe para-fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, a major metabolic liability for phenoxy rings.
Steric Bulk Hydrogen (vdW radius: 1.2 Å)Fluorine (vdW radius: 1.47 Å)Fluorine acts as a bioisostere for hydrogen with minimal steric penalty, preserving target binding conformations.

References

  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. NIH.
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

Sources

Safety Operating Guide

Safe Handling and Regulated Disposal of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine: An Operational Guide

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and agricultural chemistry, halogenated pyrimidines are invaluable building blocks. However, the disposal of complex halogenated heterocycles like 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine requires rigorous logistical planning. As an application scientist, I emphasize that waste management is not merely a regulatory checkbox; it is a critical extension of experimental design.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling and Hazard Causality

To understand the disposal requirements, we must first analyze the molecular architecture of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine. The molecule contains two distinct halogens:

  • A chlorine atom at the 4-position of the pyrimidine ring.

  • A fluorine atom on the phenoxy moiety.

The Causality of High-Temperature Incineration: Under the Resource Conservation and Recovery Act (RCRA), compounds containing carbon-halogen bonds are classified as[1]. When subjected to standard, low-temperature combustion, halogenated organics fail to break down completely. The C-F bond is exceptionally strong (~485 kJ/mol), requiring significantly higher thermal energy to cleave than standard C-H or C-C bonds.

Incomplete combustion of highly fluorinated organics can generate hazardous Products of Incomplete Combustion (PICs), including hydrogen chloride (HCl), hydrogen fluoride (HF), and highly toxic polychlorinated or polyfluorinated byproducts[2]. Therefore, proper disposal mandates equipped with alkaline flue-gas scrubbers to capture and neutralize the resulting acidic halogens from the exhaust[2].

Step-by-Step Disposal Protocol

A robust safety protocol must be a self-validating system. The following methodology ensures that every step verifies the integrity of the previous one, preventing hazardous cross-contamination.

Step 1: Source Identification and Segregation

  • Action: Isolate all liquid and solid waste containing 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) drastically increases disposal costs, as the entire volume must then be treated as halogenated. Furthermore, mixing halogenated compounds with certain ketones under basic conditions can trigger dangerous exothermic reactions.

Step 2: Self-Validation of the Waste Stream

  • Action: Before sealing the bulk waste container, perform a specific gravity check or a Beilstein test on a small aliquot of the waste mixture.

  • Causality: Halogenated solvent mixtures typically have a specific gravity greater than 1.0 (they sink in water), whereas non-halogenated solvents float. This simple physical check validates that the segregation in Step 1 was successful and that no large volumes of incompatible non-halogenated solvents were accidentally introduced into the stream.

Step 3: Primary and Secondary Containment

  • Action: Collect the waste in High-Density Polyethylene (HDPE) containers equipped with vented caps. Place the primary container inside a secondary spill tray capable of holding 110% of the container's volume.

  • Causality: Trace moisture reacting with the compound or its degradation products can generate trace HCl or HF over time. HDPE is highly resistant to corrosive halogenated degradation and hydrofluoric acid, whereas standard glass containers are [3].

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Chlorine and Fluorine)" and list the full chemical name.

  • Causality: Unidentified halogenated waste triggers costly "unknown chemical" profiling by disposal facilities and violates EPA satellite accumulation regulations.

Step 5: EHS Transfer and Final Disposition

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA). Submit a pickup request to your Environmental Health and Safety (EHS) department for transfer to an EPA-approved high-temperature incinerator.

Quantitative Data: Waste Stream Compatibility

To streamline laboratory operations, the following table summarizes the compatibility of various waste streams with 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

Waste Stream CategoryCompatibilityOperational RationaleRCRA Classification
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shared disposal pathway requiring high-temp incineration and flue-gas scrubbing.HOC (40 CFR Part 268)
Non-Halogenated Solvents (e.g., Acetone, MeOH)Incompatible Risk of cross-contamination; unnecessarily increases total volume of expensive halogenated waste.D001 (Ignitable)
Aqueous Acidic Waste Incompatible Potential hydrolysis of the pyrimidine ring leading to unpredictable off-gassing.D002 (Corrosive)
Solid Lab Waste (e.g., Gloves, Silica Gel)Compatible (Solid) Must be segregated into dedicated halogenated solid waste bins for separate incineration.Solid HOC
Operational Workflow Visualization

The following diagram illustrates the logical flow of waste segregation and disposal for halogenated pyrimidine derivatives.

DisposalWorkflow Start Waste Generation: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine Decision Waste State? Start->Decision Solid Solid Waste (Silica, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Liquid Containment HDPE Primary Containment + Secondary Spill Tray Solid->Containment Segregation Halogenated Segregation (Do not mix with Acetone/EtOH) Liquid->Segregation Segregation->Containment Halogenated Stream Incineration High-Temp Incineration (>1100°C) + Flue Gas Scrubbing Containment->Incineration EHS Transfer

Fig 1: Operational workflow for the segregation and disposal of halogenated pyrimidine waste.

References
  • Title: 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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